ALPHA-ACTININ
Descripción
Propiedades
Número CAS |
11003-00-2 |
|---|---|
Fórmula molecular |
C4H9ClN2O3 |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Enduring Legacy of α-Actinin: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery and history of α-actinin, a pivotal cytoskeletal protein. Tailored for researchers, scientists, and drug development professionals, this document details the seminal experiments that led to its identification, its initial physicochemical characterization, and its subsequent elucidation as a key component in cellular architecture and signaling. This guide presents quantitative data in structured tables, provides detailed historical experimental protocols, and visualizes complex biological pathways and workflows using the DOT language for Graphviz.
Introduction
Alpha-actinin (α-actinin) is a ubiquitously expressed cytoskeletal protein that plays a crucial role in the organization of the actin cytoskeleton. As a member of the spectrin superfamily of actin-binding proteins, it is fundamental to a wide range of cellular processes, including cell adhesion, migration, and contraction.[1] This guide revisits the foundational research that introduced α-actinin to the scientific community and traces the evolution of our understanding of its multifaceted functions.
The Discovery of a New Structural Protein
In 1965, Setsuro Ebashi, Fumiko Ebashi, and Koscak Maruyama announced the discovery of a new structural protein from striated muscle, which they named "α-actinin".[2][3] Their initial investigations, published in the Journal of Biochemistry, laid the groundwork for decades of research into the function and regulation of this essential protein.[2][3] The initial discovery was followed by more detailed physicochemical characterization.
Initial Physicochemical Characterization
Subsequent studies in the years following its discovery provided the first quantitative insights into the properties of α-actinin. A notable 1967 study by Nonomura further purified and characterized different components of α-actinin preparations.[4][5] The key findings from this early research are summarized below.
| Property | Reported Value(s) | Method | Reference |
| Sedimentation Coefficient (s20,w) | 6.2S, 10.0S, 25.6S | Ultracentrifugation | [4] |
| Molecular Form | Globular | Viscosity and Light Scattering | [4] |
| Subunit Dissociation | ~4S subunit in high urea concentration | Ultracentrifugation | [4] |
Key Experimental Protocols
The following sections provide a detailed description of the methodologies used in the initial discovery and characterization of α-actinin, reconstructed from available literature.
Preparation of α-Actinin from Rabbit Striated Muscle (Circa 1965)
This protocol is based on the original work of Ebashi and colleagues and represents a typical protein purification workflow of that era.[2][6]
-
Tissue Preparation: Rabbit striated muscle was minced and washed with a cold, low ionic strength buffer to remove sarcoplasmic proteins.
-
Extraction: The washed muscle residue was then extracted with a solution containing ATP and a low concentration of MgCl2 at 0°C for an extended period to solubilize actomyosin and associated proteins.
-
Initial Fractionation (Ammonium Sulfate Precipitation): The crude extract was subjected to fractional precipitation with ammonium sulfate. The fraction precipitating between two specific saturation points was collected, as it was found to be enriched in α-actinin activity.
-
Dialysis: The collected precipitate was redissolved in a low ionic strength buffer and extensively dialyzed against the same buffer to remove the ammonium sulfate.
-
Ion Exchange Chromatography (DEAE-Cellulose): The dialyzed protein solution was applied to a DEAE-cellulose column. Proteins were then eluted with a linear gradient of increasing salt concentration (e.g., KCl). Fractions were collected and assayed for their ability to promote the superprecipitation of actomyosin.
-
Ultracentrifugation: Fractions exhibiting α-actinin activity were pooled, concentrated, and subjected to ultracentrifugation to separate different protein components based on their sedimentation velocity.[2] This step was crucial in identifying the different forms of α-actinin (6S, 10S, etc.).[4]
-
Purity Assessment: The purity of the isolated fractions was assessed by analytical ultracentrifugation and, in later adaptations of these protocols, by techniques such as SDS-polyacrylamide gel electrophoresis.
Assay for α-Actinin Activity: Effect on Actomyosin Superprecipitation
The primary functional assay used to identify and purify α-actinin was its ability to accelerate the superprecipitation of reconstituted actomyosin in the presence of ATP.
-
Preparation of Reconstituted Actomyosin: Purified actin and myosin were mixed in a specific ratio in a solution containing KCl and a buffer (e.g., Tris-maleate) at a physiological pH.
-
Initiation of Superprecipitation: The reaction was initiated by the addition of ATP and MgCl2. The turbidity of the solution was monitored over time using a spectrophotometer at a wavelength of 660 nm.
-
Testing of α-Actinin Fractions: Aliquots of the fractions obtained during the purification process were added to the reconstituted actomyosin mixture prior to the addition of ATP.
-
Quantification of Activity: The rate of increase in turbidity was used as a measure of the rate of superprecipitation. Fractions that significantly increased this rate were considered to contain α-actinin activity.
Visualization of Workflows and Pathways
Experimental Workflow for α-Actinin Purification
The following diagram illustrates the key steps in the purification of α-actinin from striated muscle as performed in the mid-1960s.
α-Actinin in Focal Adhesion Signaling
α-Actinin is a critical component of focal adhesions, where it contributes to the structural link between the actin cytoskeleton and the extracellular matrix via integrin receptors. This interaction is also a hub for intracellular signaling.
Conclusion
The discovery of α-actinin by Ebashi, Ebashi, and Maruyama was a landmark achievement in muscle biochemistry and cell biology. From its initial identification as a factor that influences actomyosin contraction, our understanding of α-actinin has expanded to recognize it as a master regulator of actin cytoskeletal dynamics and a key player in mechanotransduction and intracellular signaling. The foundational experimental work, characterized by meticulous protein purification and functional assays, paved the way for the advanced molecular and cellular studies that continue to uncover the diverse roles of this essential protein in health and disease. This guide serves as a testament to the pioneering work of its discoverers and as a valuable resource for contemporary researchers in the field.
References
- 1. This compound - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. This compound, a new structural protein from striated muscle. I. Preparation and action on actomyosinàtp interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new structural protein from striated muscle. II. Action on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Study on the Physico-chemical Properties of α-Actinin [jstage.jst.go.jp]
- 5. A study on the physico-chemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein purification - Wikipedia [en.wikipedia.org]
The Crucial Role of Alpha-Actinin in the Genesis of Focal Adhesions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal adhesions (FAs) are intricate, dynamic structures essential for cell adhesion, migration, and signaling. At the heart of these critical cellular junctions lies alpha-actinin, a versatile actin-binding protein. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the formation and maturation of focal adhesions. We will delve into its direct and indirect interactions with key FA components, its function as a mechanosensor, and its involvement in critical signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound in FAs, and presents visual representations of relevant pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: this compound as a Key Architect of Focal Adhesions
This compound is a dimeric protein that belongs to the spectrin superfamily of actin-binding proteins.[1] It plays a pivotal role in organizing the actin cytoskeleton and linking it to various cellular structures, including focal adhesions.[1] In the context of FA formation, this compound functions as a crucial scaffolding protein, directly and indirectly interacting with a multitude of other FA components to orchestrate their assembly, maturation, and signaling functions. Its presence is critical from the early stages of FA development, contributing to their growth and stability.[2]
There are four this compound isoforms in mammals: two non-muscle isoforms (ACTN1 and ACTN4) and two muscle-specific isoforms (ACTN2 and ACTN3). This guide will primarily focus on the non-muscle isoforms, which are ubiquitously expressed and are the key players in focal adhesion dynamics.
Molecular Interactions of this compound within Focal Adhesions
The function of this compound in focal adhesions is dictated by its ability to interact with a variety of proteins. These interactions are often dynamically regulated, allowing the cell to respond to both internal and external cues.
Interaction with the Actin Cytoskeleton
This compound's primary role is to crosslink actin filaments, providing structural integrity to the cytoskeleton.[1] The binding of this compound to F-actin is a dynamic process, with a dissociation time of approximately 29 seconds for the wild-type ACTN4.[3] A mutation in ACTN4 (K255E) that causes human kidney disease has been shown to triple the binding affinity to F-actin, increasing the dissociation time to 86 seconds.[3] The equilibrium constant (Kd) for the interaction of the this compound actin-binding domain with F-actin has been measured to be between 0.83 and 2.4 µM.[4]
Interaction with Integrins
This compound establishes a direct link between the actin cytoskeleton and the extracellular matrix (ECM) by binding to the cytoplasmic tails of β-integrins.[5] This interaction is of high affinity and is crucial for the transmission of force between the cell and its surroundings.[5] The binding site for this compound on the β1 integrin cytoplasmic domain has been mapped to two distinct regions, one near the plasma membrane and another closer to the C-terminus.[3]
Interaction with Vinculin and Talin
Vinculin and talin are two other critical components of focal adhesions. This compound interacts with vinculin, and this interaction is thought to be regulated by intramolecular interactions within vinculin itself.[6] The isolated vinculin head binds to this compound with a much higher affinity than the intact vinculin molecule.[6] Talin and this compound can compete for binding to the β3-integrin tail, suggesting a complex regulatory interplay.[7] The interaction between the talin vinculin-binding site 1 (VBS1) and the vinculin head domain is a high-affinity interaction with a binding constant of approximately 39 nM.[8] While the affinity of isolated talin VBS for vinculin is in the nanomolar range (70-500 nM), full-length talin exhibits a much lower affinity (Kd = 8.9 μM), highlighting a force-dependent activation mechanism.[9][10]
Quantitative Data on this compound and its Interactions
The following tables summarize key quantitative data related to this compound's function in focal adhesions, providing a basis for comparative analysis.
| Interaction Partner | Binding Affinity (Kd) | Dissociation Time (t1/2) | Reference(s) |
| F-Actin (ACTN4 WT) | - | 29 ± 13 s | [3] |
| F-Actin (ACTN4 K255E) | - | 86 ± 29 s | [3] |
| F-Actin (ABD) | 0.83 - 2.4 µM | - | [4] |
| Vinculin (Talin VBS1) | ~39 nM | - | [8] |
| Vinculin (isolated Talin VBS) | 70 - 500 nM | - | [9][10] |
| Vinculin (full-length Talin) | 8.9 µM | - | [9] |
| Parameter | Wild-Type ACTN4 | K255E Mutant ACTN4 | Reference(s) |
| Average Contractile Stress | 1.8 ± 0.7 kPa | 4.7 ± 0.5 kPa | [3] |
| Average Strain Energy | 0.4 ± 0.2 pJ | 2.1 ± 0.4 pJ | [3] |
This compound in Mechanosensing and Signal Transduction
Focal adhesions are not merely structural anchors; they are dynamic signaling hubs that sense and respond to mechanical cues from the environment. This compound is a key player in this mechanotransduction process.
Tension on the actin cytoskeleton can be transmitted through this compound to the integrin-ECM linkage. This force transmission is essential for the maturation of focal adhesions and for the cell's ability to probe the rigidity of its substrate.[2] FRET-based biosensors have been developed to directly visualize the tension across this compound molecules within focal adhesions, revealing dynamic changes in cytoskeletal stress.[11][12]
This compound also serves as a scaffold for various signaling molecules, including Focal Adhesion Kinase (FAK) and Src kinase. The recruitment and activation of these kinases at focal adhesions are critical for downstream signaling pathways that regulate cell proliferation, survival, and migration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in focal adhesion formation.
Förster Resonance Energy Transfer (FRET) Imaging of this compound Tension
This protocol describes the use of a FRET-based biosensor to measure the tension across this compound in living cells.
Materials:
-
Cells of interest (e.g., fibroblasts, epithelial cells)
-
Expression vector encoding an this compound tension sensor (e.g., actinin-sstFRET)[11]
-
Transfection reagent
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)
-
Image analysis software
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for high-resolution imaging.
-
Transfect cells with the this compound tension sensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
-
Image Acquisition:
-
Identify transfected cells expressing the FRET sensor.
-
Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission.
-
Acquire images of focal adhesions, which can be identified by their characteristic morphology and localization at the cell periphery.
-
-
Image Analysis:
-
Perform background subtraction and correction for spectral bleed-through.
-
Calculate the FRET efficiency for each pixel or region of interest (ROI) within the focal adhesions. A common formula is: FRET efficiency = (FRET intensity) / (Donor intensity + FRET intensity).
-
Higher FRET efficiency corresponds to lower tension across the this compound molecule, and vice versa.
-
Analyze changes in FRET efficiency in response to experimental manipulations (e.g., application of mechanical force, treatment with drugs affecting the cytoskeleton).
-
Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Proteins
This protocol details the procedure for identifying proteins that interact with this compound in the context of focal adhesions.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-alpha-actinin antibody
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer for protein identification (optional)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-alpha-actinin antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic rack or by centrifugation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
-
Alternatively, for a global analysis of the interactome, the eluted proteins can be identified by mass spectrometry.[13]
-
Immunofluorescence Staining of this compound in Focal Adhesions
This protocol outlines the steps for visualizing the localization of this compound in focal adhesions using immunofluorescence microscopy.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against this compound
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-alpha-actinin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets. This compound will appear localized to focal adhesions and stress fibers.
-
siRNA-Mediated Knockdown of this compound
This protocol describes how to reduce the expression of this compound using small interfering RNA (siRNA) to study its functional role.
Materials:
-
Cultured cells
-
siRNA targeting this compound (and a non-targeting control siRNA)
-
Transfection reagent for siRNA (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Cell culture medium
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate such that they are 30-50% confluent at the time of transfection.[15]
-
-
siRNA Transfection:
-
Dilute the this compound siRNA and control siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM in a separate tube.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
-
Analysis of Knockdown and Phenotype:
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verify the knockdown efficiency by Western blotting or qRT-PCR.
-
Analyze the cellular phenotype, such as changes in focal adhesion morphology, cell migration, or signaling, using appropriate assays (e.g., immunofluorescence, time-lapse microscopy).[16][17]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's role in focal adhesions.
Signaling Pathways
Caption: Simplified signaling pathway of focal adhesion formation involving this compound.
Experimental Workflows
Caption: Workflow for Co-Immunoprecipitation of this compound and its binding partners.
Caption: Workflow for Immunofluorescence staining of this compound in focal adhesions.
Conclusion
This compound is an indispensable component of focal adhesions, acting as a central organizer that links the actin cytoskeleton to the plasma membrane and the extracellular matrix. Its intricate network of interactions with other focal adhesion proteins, its role in mechanosensing, and its involvement in signaling cascades highlight its importance in regulating cell adhesion, migration, and response to the physical environment. A thorough understanding of this compound's function is paramount for researchers in cell biology and for professionals in drug development targeting diseases associated with aberrant cell adhesion and migration, such as cancer metastasis and fibrosis. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource to facilitate further research and therapeutic innovation in this critical area.
References
- 1. This compound - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Direct observation of α-actinin tension and recruitment at focal adhesions during contact growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping of the this compound binding site within the beta 1 integrin cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. An interaction between this compound and the beta 1 integrin subunit in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular interactions in vinculin control this compound binding to the vinculin head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Dynamics of α-Actinin-Vinculin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of a vinculin-binding site in the talin rod involves rearrangement of a five-helix bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Force Might Activate Talin's Vinculin Binding Sites: SMD Reveals a Structural Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Force Might Activate Talin's Vinculin Binding Sites: SMD Reveals a Structural Mechanism | PLOS Computational Biology [journals.plos.org]
- 11. Visualizing dynamic cytoplasmic forces with a compliance-matched FRET sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct observation of α-actinin tension and recruitment at focal adhesions during contact growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. cpos.hku.hk [cpos.hku.hk]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Alpha actinin-1 regulates cell-matrix adhesion organization in keratinocytes: consequences for skin cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-1 stabilizes focal adhesions to facilitate sarcomere assembly in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Mapping the Interactome: A Technical Guide to the Alpha-Actinin Protein-Protein Interaction Network
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-actinin is a crucial cytoskeletal protein responsible for organizing and crosslinking actin filaments, playing a pivotal role in cell adhesion, migration, and signal transduction. Its function as a scaffolding protein is dictated by a complex and dynamic network of protein-protein interactions. Understanding this intricate web of connections is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting diseases such as cancer and muscular dystrophies. This technical guide provides an in-depth overview of the this compound interactome, presenting key quantitative data, detailed experimental protocols for mapping these interactions, and visual representations of relevant pathways and workflows.
Core Interacting Partners of this compound
This compound interacts with a multitude of proteins, broadly categorized into structural components of the cytoskeleton and cell adhesions, and signaling molecules. These interactions are often isoform-specific and regulated by cellular localization and post-translational modifications. The primary binding partner is filamentous actin (F-actin), to which this compound crosslinks, providing structural integrity to the cytoskeleton.[1][2] Other key interactors include vinculin, titin, zyxin, and the cytoplasmic tails of integrin and cadherin complexes, linking the actin cytoskeleton to sites of cell-matrix and cell-cell adhesion.[3][4][5][6]
Quantitative Analysis of Key this compound Interactions
The affinity and kinetics of these interactions are critical for the dynamic nature of the cytoskeleton. The following tables summarize available quantitative data for some of the key interactions of this compound.
| Interacting Partner | This compound Isoform | Method | Affinity (Kd) | Kinetic Parameters | Reference |
| Actin (F-actin) | ACTN4 (WT) | FRAP | - | Dissociation time (τ) = 29 ± 13 s | [2][7] |
| ACTN4 (K255E mutant) | FRAP | - | Dissociation time (τ) = 86 ± 29 s | [2][7] | |
| Chick smooth muscle (ABD) | Stopped-flow fluorescence/light scattering | 0.83 µM (15°C), 2.4 µM (25°C) | k_on = 1.8 x 10^6 M⁻¹s⁻¹ (15°C), 4 x 10^6 M⁻¹s⁻¹ (25°C); k_off = 1.5 s⁻¹ (15°C), 9.6 s⁻¹ (25°C) | [8] | |
| Vinculin | Not specified | Not specified | 1.3 x 10⁻⁵ M | - | [3] |
| Zyxin | Not specified | Solid phase binding assay | Moderate affinity | Specific and saturable binding | [4][6] |
| Integrin (β1) | Not specified | Solid phase binding assay | High affinity to peptide, lower to intact integrin | - | [9] |
Experimental Protocols for Mapping the this compound Interactome
Identifying and characterizing the full spectrum of this compound binding partners requires a combination of robust experimental techniques. The following sections provide detailed methodologies for three key approaches: Yeast Two-Hybrid (Y2H) screening, Co-Immunoprecipitation (Co-IP), and Mass Spectrometry (MS).
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method for identifying novel protein-protein interactions in vivo.
Principle: A "bait" protein (e.g., a full-length or domain of this compound) is fused to a DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins (from a cDNA library) is fused to the activation domain (AD) of the same transcription factor. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for selection of positive clones.
Detailed Protocol for this compound Bait:
-
Bait Plasmid Construction:
-
Clone the full-length coding sequence or specific domains (e.g., ABD, rod, CaM-like domain) of the desired human this compound isoform (e.g., ACTN1, ACTN2, ACTN4) into a Y2H bait vector (e.g., pGBKT7).
-
Ensure the this compound sequence is in-frame with the DNA-binding domain (e.g., GAL4-DBD).
-
Verify the construct by sequencing.
-
-
Bait Auto-activation and Toxicity Test:
-
Transform the bait plasmid into a suitable yeast reporter strain (e.g., AH109, Y2HGold).
-
Plate the transformed yeast on selective media lacking tryptophan (SD/-Trp) to select for the bait plasmid.
-
Replica-plate the colonies onto selective media lacking tryptophan and histidine (SD/-Trp/-His) and media containing Aureobasidin A (for Y2HGold strain).
-
Growth on these selective media in the absence of a prey protein indicates auto-activation of the reporter genes by the bait, which will lead to false positives. If auto-activation is observed, the bait construct may need to be redesigned (e.g., using a different domain).
-
Assess for any toxic effects of the bait protein on yeast growth.
-
-
Library Screening:
-
Transform a pre-made human cDNA library (e.g., from a relevant tissue or cell line) cloned into a Y2H prey vector (e.g., pGADT7) into the yeast strain already containing the this compound bait plasmid.
-
Alternatively, perform a yeast mating procedure by mixing the bait-containing strain with a pre-transformed library strain of the opposite mating type.
-
Plate the mated yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for interacting partners.
-
-
Identification and Validation of Positive Interactions:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert to identify the interacting protein.
-
Perform a "one-on-one" Y2H assay by co-transforming the identified prey plasmid with the original bait plasmid to confirm the interaction.
-
Further validation should be performed using independent biochemical assays such as Co-IP.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used antibody-based technique to isolate a protein of interest and its binding partners from a cell lysate.
Principle: An antibody specific to the "bait" protein (this compound) is used to pull it out of a cell lysate. If other proteins are bound to the bait, they will be co-precipitated. The entire complex is then analyzed, typically by Western blotting.
Detailed Protocol for Endogenous this compound Co-IP:
-
Cell Lysis:
-
Culture cells of interest (e.g., human fibroblasts, epithelial cells) to confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a non-denaturing lysis buffer suitable for cytoskeletal proteins. A recommended buffer composition is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease and phosphatase inhibitor cocktail. For stronger interactions, a RIPA buffer with lower concentrations of detergents can be used.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a high-quality primary antibody against this compound (typically 1-5 µg) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody of the same isotype is crucial.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against known or suspected interacting partners.
-
The presence of a band corresponding to the expected molecular weight of the interacting protein in the this compound IP lane, but not in the IgG control lane, confirms the interaction.
-
Mass Spectrometry (MS) Analysis of this compound Complexes
MS is a powerful and unbiased approach to identify the components of a protein complex on a large scale.
Principle: this compound and its interacting partners are isolated, typically via Co-IP. The protein mixture is then digested into peptides, which are analyzed by a mass spectrometer. The resulting mass spectra are used to identify the proteins present in the original complex.
Detailed Protocol for MS Analysis of this compound Interactome:
-
Sample Preparation:
-
Perform a Co-IP experiment as described above, using a specific this compound antibody and a negative control IgG.
-
After the final wash, elute the protein complexes from the beads using a non-denaturing elution buffer if subsequent functional assays are planned, or directly proceed to on-bead digestion.
-
-
Protein Digestion:
-
In-solution digestion: Elute the proteins and reduce the disulfide bonds with DTT, followed by alkylation with iodoacetamide. Digest the proteins with a protease, most commonly trypsin, overnight at 37°C.
-
On-bead digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C. This method can reduce background from the antibody heavy and light chains.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) based on hydrophobicity.
-
The eluting peptides are ionized and introduced into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects the most abundant peptides for fragmentation and analysis of the fragment ions (MS2 scan).
-
-
Data Analysis:
-
The raw MS/MS data is processed using a search engine (e.g., Mascot, Sequest) to identify the peptides by matching the experimental spectra against a protein sequence database.
-
The identified peptides are then used to infer the proteins present in the original sample.
-
To distinguish true interactors from non-specific background proteins, various filtering strategies are employed, such as comparing the results from the this compound IP with the IgG control, or using quantitative proteomics approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification.
-
Visualization of Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex relationships and processes involved in mapping the this compound interactome.
This compound in Focal Adhesion Signaling
Caption: Simplified signaling pathway at focal adhesions highlighting the central role of this compound.
Experimental Workflow for Co-Immunoprecipitation followed by Mass Spectrometry
Caption: A streamlined workflow for identifying this compound interacting proteins using Co-IP-MS.
Yeast Two-Hybrid Screening Logical Flow
References
- 1. pnas.org [pnas.org]
- 2. This compound binding kinetics modulate cellular dynamics and force generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinculin Is Part of the Cadherin–Catenin Junctional Complex: Complex Formation between α-Catenin and Vinculin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An interaction between zyxin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin-dependent force transmission to the extracellular matrix by α-actinin triggers adhesion maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An interaction between zyxin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound binding kinetics modulate cellular dynamics and force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetics of the interaction between the actin-binding domain of this compound and F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An interaction between this compound and the beta 1 integrin subunit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Blueprint: An In-depth Technical Guide to the Evolutionary Conservation of Alpha-Actinin Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-actinin, a ubiquitous cytoskeletal protein, plays a pivotal role in cellular architecture and function by crosslinking actin filaments. Its remarkable evolutionary conservation across a vast range of species, from single-celled organisms to vertebrates, underscores its fundamental importance in eukaryotic life. This technical guide provides a comprehensive analysis of the structural and functional conservation of this compound, offering insights for researchers in basic science and drug development.
Data Presentation: Quantitative Analysis of this compound Conservation
The evolutionary conservation of this compound is evident at the sequence and domain levels. The N-terminal actin-binding domain (ABD) exhibits the highest degree of conservation, while the central rod domain shows more variability, particularly in the number of spectrin repeats.[1]
Table 1: Pairwise Sequence Identity of this compound Isoforms Across Vertebrates
| Species | Human ACTN1 | Human ACTN2 | Human ACTN3 | Human ACTN4 |
| Mouse Actn1 | >95% | ~80% | ~78% | ~85% |
| Chicken ACTN1 | ~90% | ~79% | ~77% | ~83% |
| Frog (Xenopus) | ~93%[2] | - | - | - |
Note: Sequence identity percentages are approximate and can vary slightly based on the specific isoforms and alignment algorithms used. The high identity between orthologs (e.g., Human ACTN1 and Mouse Actn1) highlights functional conservation.
Table 2: Conservation of this compound Domains Across Different Taxa
| Domain | Vertebrates (e.g., Human, Mouse)[2][3] | Invertebrates (e.g., Drosophila)[4] | Fungi (e.g., S. pombe)[2] | Protozoa (e.g., Entamoeba histolytica)[2] |
| Actin-Binding Domain (ABD) | Highly conserved, composed of two calponin homology (CH) domains.[2] | Highly conserved, with two CH domains. | Contains a conserved ABD with two CH domains. | Possesses a recognizable ABD, though with lower sequence identity. |
| Rod Domain (Spectrin Repeats) | Typically contains four spectrin repeats (SRs).[2] | Usually has four SRs. | Contains two SRs.[2] | Contains one SR.[2] |
| EF-hand Domain | Contains two calcium-binding EF-hand motifs.[3] | Contains conserved EF-hand motifs. | EF-hand motifs are present. | EF-hand-like motifs are present. |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Signaling Pathway: this compound in Focal Adhesions
Caption: this compound's role as a scaffold in focal adhesion signaling.
Signaling Pathway: this compound in Mechanotransduction
References
- 1. Mechanosensitive Molecular Networks Involved in Transducing Resistance Exercise-Signals into Muscle Protein Accretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F-actin Bundle Sedimentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Regulation of Human Muscle α-Actinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Analysis of the actin-binding domain of this compound by mutagenesis and demonstration that dystrophin contains a functionally homologous domain | Semantic Scholar [semanticscholar.org]
The Pivotal Role of Alpha-Actinin in Mechanotransduction and Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-actinin, a crucial component of the actin cytoskeleton, stands at the crossroads of cellular mechanics and biochemical signaling. This technical guide provides an in-depth exploration of this compound's function as a mechanotransducer, detailing its dynamic interactions, the signaling pathways it modulates, and its role in cellular responses to mechanical cues. We present a comprehensive overview of the quantitative biophysical parameters governing this compound's function and provide detailed protocols for key experimental techniques used to elucidate its mechanosensitive properties. This guide is intended to serve as a valuable resource for researchers investigating cellular mechanics, cell adhesion, and signaling, as well as for professionals in drug development targeting pathways influenced by the physical microenvironment of cells.
Introduction: this compound as a Central Mechanosensor
This compound is a member of the spectrin superfamily of actin-binding proteins, functioning as a homodimer to crosslink actin filaments into bundles and networks.[1] This crosslinking activity is fundamental to the structural integrity and mechanical properties of the cytoskeleton. Beyond its structural role, this compound is a sophisticated mechanosensor, capable of detecting and transducing mechanical forces into biochemical signals that regulate a myriad of cellular processes, including cell adhesion, migration, and proliferation.[1][2]
This guide will delve into the molecular mechanisms by which this compound senses and responds to force, focusing on its interactions within focal adhesions and its influence on downstream signaling cascades.
Molecular Architecture and Force-Dependent Interactions
The this compound homodimer consists of an N-terminal actin-binding domain (ABD) in each monomer, a central rod domain composed of four spectrin-like repeats, and a C-terminal calmodulin-like domain with EF hands.[1][3][4] This structure allows it to bind to two actin filaments simultaneously, forming a dynamic crosslink.
Force-Dependent Unfolding of Spectrin Repeats
The spectrin repeats of the central rod domain can unfold under mechanical tension. This unfolding is a key aspect of this compound's function as a molecular shock absorber and exposes cryptic binding sites for other proteins.
The this compound-Vinculin Interaction: A Mechanosensitive Switch
One of the most critical force-dependent interactions of this compound is with the focal adhesion protein vinculin.[5] Under low tension, the vinculin-binding site (VBS) within the R4 spectrin repeat of this compound is buried.[6] Mechanical force unfolds this repeat, exposing the VBS and allowing the recruitment of vinculin to focal adhesions.[6] This interaction strengthens the link between the actin cytoskeleton and the extracellular matrix (ECM).
Quantitative Data on this compound's Mechanosensitive Properties
The following tables summarize key quantitative data related to this compound's role in mechanotransduction.
| Parameter | Value | Experimental Method | Reference |
| This compound-4 (Wild-Type) Dissociation Time from F-actin | 29 ± 13 s | Fluorescence Recovery After Photobleaching (FRAP) | [7] |
| This compound-4 (K255E Mutant) Dissociation Time from F-actin | 86 ± 29 s | Fluorescence Recovery After Photobleaching (FRAP) | [7] |
| Unfolding Force of Single Spectrin Repeats | <50 pN | Atomic Force Microscopy (AFM) | [8] |
| Unfolding Force of Tandem Spectrin Repeats | 25-35 pN | Atomic Force Microscopy (AFM) | [9] |
| Tension Across Vinculin in Stable Focal Adhesions | ~2.5 pN | FRET-based Tension Sensor | [10] |
| Cellular Parameter | Wild-Type ACTN4 | K255E Mutant ACTN4 | Experimental Method | Reference |
| Average Contractile Stress | 1.8 ± 0.7 kPa | 4.7 ± 0.5 kPa | Traction Force Microscopy (TFM) | [7] |
| Average Strain Energy | 0.4 ± 0.2 pJ | 2.1 ± 0.4 pJ | Traction Force Microscopy (TFM) | [7] |
This compound in Cell Signaling
This compound's role extends beyond a simple mechanical linker. By recruiting signaling molecules to sites of force application, it initiates downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound's role in mechanotransduction.
Förster Resonance Energy Transfer (FRET) for Measuring Protein Tension
FRET-based biosensors can be inserted into this compound to measure the tension across the molecule in living cells.[10][11][12]
Experimental Workflow:
Methodology:
-
Vector Construction: A FRET-based tension sensor module, typically consisting of a donor (e.g., mTFP1) and an acceptor (e.g., Venus) fluorescent protein connected by an elastic linker peptide, is genetically inserted into the this compound coding sequence.[10][11] The insertion site is critical and is often placed between spectrin repeats to report on the tension experienced by the rod domain.[11]
-
Cell Culture and Transfection: Cells of interest (e.g., fibroblasts, endothelial cells) are cultured on appropriate substrates (e.g., fibronectin-coated glass). The this compound FRET biosensor construct is then introduced into the cells using a suitable transfection method (e.g., lipofection, electroporation).
-
Live-Cell Imaging: Transfected cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., confocal with spectral detection or a system with appropriate filter sets). Images are acquired in the donor, acceptor, and FRET channels.
-
FRET Analysis: The FRET efficiency is calculated from the fluorescence intensities in the different channels, after correction for spectral bleed-through. Changes in FRET efficiency over time and in different cellular locations (e.g., focal adhesions) are correlated with changes in tension across the this compound molecule.
Magnetic Tweezers for Single-Molecule Force Spectroscopy
Magnetic tweezers are used to apply controlled forces to single this compound molecules and measure their mechanical properties, such as the unfolding and refolding of their domains.[13][14]
Experimental Workflow:
Methodology:
-
Flow Cell Preparation: A microfluidic flow cell is assembled. The bottom glass surface is functionalized with antibodies or other molecules that can specifically bind to one end of the this compound protein.
-
Protein and Bead Preparation: Recombinant this compound protein is expressed and purified. Superparamagnetic beads are functionalized with molecules that bind to the other end of the this compound protein.
-
Single-Molecule Tethering: A dilute solution of this compound is introduced into the flow cell, followed by the functionalized magnetic beads. This results in the tethering of single this compound molecules between the glass surface and a magnetic bead.
-
Force Application and Measurement: The flow cell is placed on a microscope stage equipped with a set of magnets. The height of the magnets is controlled to apply a precise pulling force on the magnetic bead. The vertical position of the bead is tracked with high precision using video microscopy. Changes in the bead's height correspond to changes in the end-to-end length of the this compound molecule, allowing for the detection of domain unfolding and refolding events.
Traction Force Microscopy (TFM)
TFM is used to measure the contractile forces exerted by cells on their substrate, providing insights into how this compound's function affects overall cell mechanics.[15][16][17][18]
Experimental Workflow:
Methodology:
-
Substrate Preparation: A thin, elastic polyacrylamide gel of a known stiffness is prepared on a glass-bottom dish. Fluorescent microbeads are embedded near the surface of the gel.[15][16] The gel surface is functionalized with an ECM protein (e.g., collagen, fibronectin) to allow for cell adhesion.
-
Cell Culture: Cells are seeded onto the prepared gels and allowed to adhere and spread.
-
Image Acquisition: Using fluorescence microscopy, two sets of images of the fluorescent beads are taken: one with the cells present and exerting force on the gel (the "deformed" image), and another after the cells have been removed (e.g., by trypsinization) and the gel has relaxed to its undeformed state (the "reference" image).
-
Data Analysis: The displacement of the beads between the deformed and reference images is calculated using particle image velocimetry (PIV) or single-particle tracking algorithms. From the bead displacement field and the known mechanical properties of the gel, the traction forces exerted by the cell can be computed using computational methods such as Fourier Transform Traction Cytometry (FTTC).
Conclusion and Future Directions
This compound is a multifaceted protein that plays a central role in cellular mechanotransduction. Its ability to sense and respond to mechanical forces through conformational changes and to recruit signaling molecules makes it a critical regulator of cell behavior. The experimental techniques detailed in this guide provide powerful tools to further unravel the complexities of this compound's function.
Future research will likely focus on understanding how different isoforms of this compound contribute to tissue-specific mechanosensing, how its function is altered in disease states such as cancer and fibrosis, and how it integrates signals from multiple mechanical and chemical cues. A deeper understanding of this compound's role in mechanotransduction will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. microbenotes.com [microbenotes.com]
- 2. This compound - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. Actinin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of this compound and vinculin with actin: opposite effects on filament network formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin–myosin structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learn.cellsignal.com [learn.cellsignal.com]
- 8. Single-molecule magnetic tweezers to probe the equilibrium dynamics of individual proteins at physiologically relevant forces and timescales | Springer Nature Experiments [experiments.springernature.com]
- 9. sketchviz.com [sketchviz.com]
- 10. Measuring mechanical tension across vinculin reveals regulation of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualizing dynamic cytoplasmic forces with a compliance-matched FRET sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Magnetic tweezers - Wikipedia [en.wikipedia.org]
- 14. Single-molecule magnetic tweezers to unravel protein folding dynamics under force - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Traction Force Microscopy to Study B Lymphocyte Activation [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to the Structural Domains and Motifs of the Alpha-Actinin Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-actinin (α-actinin) is a crucial cytoskeletal protein belonging to the spectrin superfamily. It plays a pivotal role in organizing and anchoring actin filaments, contributing to cell adhesion, migration, and muscle contraction. As a dimeric protein, α-actinin crosslinks actin filaments, providing structural integrity to various cellular architectures, including stress fibers, focal adhesions, and the Z-discs of muscle cells. This technical guide provides a comprehensive overview of the structural domains and motifs of α-actinin, its interactions with binding partners, and the experimental methodologies used for its characterization.
Core Structural Domains of this compound
The α-actinin monomer is a modular protein comprised of three principal domains: an N-terminal actin-binding domain (ABD), a central rod domain, and a C-terminal calmodulin-like (CaM) domain. The functional unit is an anti-parallel homodimer.
N-Terminal Actin-Binding Domain (ABD)
The ABD is responsible for the primary function of α-actinin: binding to filamentous actin (F-actin).[1] This domain is highly conserved across the spectrin superfamily and is composed of two tandem calponin homology (CH) domains, designated CH1 and CH2.[1][2] Each CH domain consists of approximately 110 amino acids folded into a compact globular structure.[3] The interaction between the CH1 and CH2 domains is crucial for actin binding, and in the unbound state, the ABD adopts a "closed" conformation.[4][5] Upon binding to F-actin, the ABD is thought to transition to an "open" conformation, which increases its affinity for actin.[4]
Central Rod Domain
The central rod domain is composed of four spectrin repeats (SR1-SR4), each approximately 120 amino acids long.[3] These repeats form a rod-like structure that acts as a spacer and facilitates the anti-parallel dimerization of two α-actinin monomers.[4] This dimerization is essential for the crosslinking of actin filaments.[6] The rod domain also serves as a scaffold for the binding of various signaling and structural proteins, including vinculin.[6][7]
C-Terminal Calmodulin-like (CaM) Domain
The C-terminal domain resembles calmodulin and contains two pairs of EF-hand motifs (EF1/2 and EF3/4).[1] This domain is crucial for the regulation of α-actinin's function. In non-muscle isoforms (α-actinin-1 and -4), the CaM-like domain binds calcium ions, which inhibits the interaction of the ABD with F-actin.[6] In contrast, muscle-specific isoforms (α-actinin-2 and -3) are calcium-insensitive due to mutations in the EF-hand motifs that render them incapable of binding calcium.[3] This domain also mediates interactions with other proteins, such as titin in the Z-disc of muscle cells.[8]
Quantitative Analysis of this compound Interactions
The function of α-actinin is intricately linked to its binding affinities for various partners. The following table summarizes key quantitative data from the literature.
| Interacting Partner | α-Actinin Isoform/Domain | Experimental Method | Dissociation Constant (Kd) | Reference(s) |
| F-actin | α-actinin-4 (WT) | Co-sedimentation assay | 31.72 µM | [9] |
| α-actinin-4 (K255E mutant) | Co-sedimentation assay | Significantly increased affinity | [9] | |
| α-actinin-4 (WT) + Ca2+ | Co-sedimentation assay | 1.216 µM | [9] | |
| Vinculin | α-actinin (full-length) | Surface Plasmon Resonance | 1.78 nM | [3] |
| α-actinin (Vh1 domain) | Surface Plasmon Resonance | 1.7 nM | [3] | |
| α-actinin | Low-speed sedimentation equilibrium | 13 µM | [4] | |
| Titin (Zr-7) | α-actinin-2 (full-length) | Microscale Thermophoresis | 2.90 µM | [10] |
| α-actinin-2 (full-length) + PIP2 | Microscale Thermophoresis | 0.38 µM | [10] | |
| α-actinin-2 (CaM domain) | Microscale Thermophoresis | 0.24 µM | [10] | |
| PIP2 | α-actinin-2 (full-length) | Microscale Thermophoresis | 2.96 µM | [10] |
Signaling Pathways Involving this compound
This compound is a key player in several signaling pathways, acting as a scaffold to bring together signaling molecules and connect them to the actin cytoskeleton.
Focal Adhesion Signaling
In focal adhesions, α-actinin is part of a complex network of proteins that link the extracellular matrix (ECM) to the actin cytoskeleton via integrins.[1][11] It interacts with key signaling molecules such as Focal Adhesion Kinase (FAK) and Src, contributing to the regulation of cell migration, proliferation, and survival.
Regulation by PIP2
Phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, plays a crucial role in regulating α-actinin's function.[12] Binding of PIP2 to the ABD of α-actinin is thought to induce a conformational change that promotes the "open" state, thereby increasing its affinity for F-actin.[3][4] In muscle cells, PIP2 binding also relieves an autoinhibitory interaction between the neck region and the CaM-like domain, allowing the CaM domain to interact with titin.[9][12]
Z-Disc Mechanosensing
In the Z-disc of muscle sarcomeres, α-actinin is a key component of the mechanosensing machinery. It crosslinks actin filaments from adjacent sarcomeres and interacts with the giant protein titin.[8][13] This complex is thought to sense mechanical stress and transduce it into biochemical signals that regulate muscle adaptation and remodeling.[6][8]
Experimental Protocols
A variety of experimental techniques are employed to study the structure and function of α-actinin. Below are detailed methodologies for key experiments.
Protein Expression and Purification for Crystallography
Objective: To obtain highly pure and stable α-actinin for crystallization trials.
-
Cloning and Expression:
-
The cDNA encoding the desired α-actinin isoform or domain is cloned into an expression vector (e.g., pET vector with a His-tag).
-
The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG) and cells are grown to an appropriate density.
-
-
Cell Lysis and Initial Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors.
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is cleared by centrifugation.
-
The supernatant containing the soluble protein is applied to a nickel-affinity chromatography column (for His-tagged proteins).
-
-
Further Purification:
-
The eluted protein is further purified by ion-exchange chromatography to separate proteins based on charge.
-
A final size-exclusion chromatography step is performed to isolate the monodisperse α-actinin protein.
-
-
Quality Control:
-
Protein purity is assessed by SDS-PAGE.
-
Protein concentration is determined using a spectrophotometer.
-
The homogeneity and stability of the protein are checked by dynamic light scattering (DLS).
-
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the three-dimensional structure of α-actinin or its complexes.
-
Sample Preparation:
-
A purified and concentrated sample of α-actinin (or α-actinin in complex with its binding partners) is prepared.
-
-
Grid Preparation:
-
A small volume of the sample is applied to an EM grid.
-
The grid is blotted to create a thin film of the sample.
-
The grid is rapidly plunged into liquid ethane to vitrify the sample, preserving its native structure.
-
-
Data Collection:
-
The vitrified grid is loaded into a transmission electron microscope (TEM) equipped with a cryo-stage.
-
A large number of images (micrographs) are collected at different tilt angles.
-
-
Image Processing and 3D Reconstruction:
-
Individual particle images are selected from the micrographs.
-
The particles are aligned and classified based on their orientation.
-
A 3D reconstruction of the molecule is generated from the 2D class averages.
-
-
Model Building and Refinement:
-
An atomic model is built into the 3D density map and refined to high resolution.
-
In Vitro Actin Co-sedimentation Assay
Objective: To determine the binding of α-actinin to F-actin and to estimate the binding affinity.
-
Actin Polymerization:
-
Monomeric G-actin is polymerized into F-actin by incubation in a polymerization buffer (containing KCl and MgCl2).
-
-
Binding Reaction:
-
A constant concentration of F-actin is incubated with varying concentrations of α-actinin in a reaction buffer.
-
Control reactions without α-actinin and without F-actin are included.
-
-
Sedimentation:
-
The reaction mixtures are centrifuged at high speed (e.g., 100,000 x g) to pellet the F-actin and any bound proteins.
-
-
Analysis:
-
The supernatant (containing unbound proteins) and the pellet (containing F-actin and bound proteins) are separated.
-
The protein content of the supernatant and pellet fractions is analyzed by SDS-PAGE.
-
The amount of α-actinin in the pellet is quantified, and the dissociation constant (Kd) can be calculated by plotting the bound α-actinin concentration against the free α-actinin concentration.
-
Pull-Down Assay
Objective: To identify and confirm protein-protein interactions with α-actinin.
-
Bait Protein Immobilization:
-
A purified, tagged (e.g., GST-tagged or His-tagged) α-actinin protein (the "bait") is immobilized on affinity beads (e.g., glutathione-agarose or nickel-NTA).
-
-
Incubation with Prey:
-
The immobilized bait protein is incubated with a cell lysate or a purified protein solution containing the potential binding partner (the "prey").
-
-
Washing:
-
The beads are washed extensively to remove non-specific binding proteins.
-
-
Elution:
-
The bound proteins are eluted from the beads (e.g., by using a competitive ligand, changing the pH, or using a denaturing agent).
-
-
Detection:
-
The eluted proteins are analyzed by SDS-PAGE and Western blotting using an antibody specific for the prey protein to confirm the interaction. Alternatively, mass spectrometry can be used to identify unknown interacting partners.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of the interaction between α-actinin and its binding partners in real-time.
Methodology: [2][26][27][28][29]
-
Ligand Immobilization:
-
One of the interacting partners (the "ligand," e.g., α-actinin) is immobilized on a sensor chip surface.
-
-
Analyte Injection:
-
The other interacting partner (the "analyte," e.g., vinculin) is flowed over the sensor chip surface at various concentrations.
-
-
Detection:
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in response units, RU).
-
-
Data Analysis:
-
The association and dissociation rates are measured from the sensorgram.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation and association rate constants (kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of the interaction between α-actinin and its binding partners.
-
Sample Preparation:
-
Purified α-actinin is placed in the sample cell of the calorimeter.
-
The binding partner is loaded into the injection syringe. Both samples must be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
Small aliquots of the binding partner are injected from the syringe into the sample cell.
-
-
Heat Measurement:
-
The heat released or absorbed during the binding reaction is measured after each injection.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the reactants.
-
The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Conclusion
This compound is a multifaceted protein with a well-defined modular structure that underpins its diverse cellular functions. The interplay between its actin-binding, rod, and calmodulin-like domains, regulated by factors such as calcium and PIP2, allows it to act as a dynamic crosslinker and a crucial scaffolding protein in various signaling pathways. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of α-actinin's structure, function, and regulation, offering valuable insights for basic research and the development of therapeutic strategies targeting cytoskeletal-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. α-Actinin/titin interaction: A dynamic and mechanically stable cluster of bonds in the muscle Z-disk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tebubio.com [tebubio.com]
- 10. imrpress.com [imrpress.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. α-Actinin involvement in Z-disk assembly during skeletal muscle C2C12 cells in vitro differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Structure and Regulation of Human Muscle α-Actinin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallization of Recombinant α-Actinin and Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. rupress.org [rupress.org]
- 17. [PDF] Determination of the this compound-binding site on actin filaments by cryoelectron microscopy and image analysis | Semantic Scholar [semanticscholar.org]
- 18. studylib.net [studylib.net]
- 19. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Pull-down assays [sigmaaldrich.com]
- 24. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 27. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 29. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 30. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 32. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 33. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimizing Alpha-Actinin Detection: A Guide to Primary Antibody Selection and Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to selecting the optimal primary antibody for the detection of alpha-actinin via Western blot. Additionally, a detailed protocol is provided to ensure robust and reproducible results. This compound is a crucial cytoskeletal protein involved in anchoring actin filaments to the plasma membrane and plays a significant role in cell adhesion, migration, and signal transduction. Accurate detection of this compound is paramount for research in various fields, including cell biology, oncology, and neurobiology.
Selecting the Best Primary Antibody for this compound Western Blot
The choice of primary antibody is the most critical factor for a successful Western blot. Below is a comparative summary of highly-cited and well-validated commercially available primary antibodies for this compound.
| Antibody Name & Catalog # | Vendor | Clonality | Host | Target Isoforms | Observed Band Size (kDa) | Recommended Dilution (WB) | Citations |
| α-Actinin Antibody #3134 [1] | Cell Signaling Technology | Polyclonal | Rabbit | Detects endogenous levels of total α-actinin. Recognizes non-muscle isoforms (ACTN1, ACTN4) and muscle isoforms (ACTN2, ACTN3).[1] | ~100 | 1:1000 | 82[1] |
| α-actinin Antibody (H-2): sc-17829 [2] | Santa Cruz Biotechnology | Monoclonal (IgG1 κ) | Mouse | Recommended for detection of α-actinin isoforms.[2] | ~95-100 | 1:1000 | 197[2] |
| Anti-Sarcomeric this compound antibody [EA-53] (ab9465) | Abcam | Monoclonal | Mouse | Specifically detects sarcomeric this compound (ACTN2). | ~100 | 1:100 - 1:1000 | >277 |
| Alpha Actinin antibody (11313-2-AP) [3] | Proteintech | Polyclonal | Rabbit | Recognizes endogenous ACTN1; may cross-react with ACTN2 and ACTN4.[3] | Not Specified | 1:2000 - 1:10000[4] | Not Specified |
| Anti-alpha Actinin/ACTN1 antibody [EP2527Y] (ab68194) | Abcam | Monoclonal (Rabbit) | Rabbit | Specifically detects this compound-1 (ACTN1). | 103 | 1:1000 - 1:10000 | >10 |
| alpha Actinin Monoclonal Antibody (A1G2) (MA5-36095) [5] | Thermo Fisher Scientific | Monoclonal (IgG1) | Mouse | Not Specified | 110 | 1:1000[5] | Not Specified |
This compound in Cellular Signaling
This compound is a key component of focal adhesions, where it plays a crucial role in connecting the actin cytoskeleton to the extracellular matrix (ECM) through integrins. This interaction is fundamental for cell adhesion, migration, and mechanotransduction. Upon integrin engagement with the ECM, focal adhesion kinase (FAK) is recruited and autophosphorylated, initiating a signaling cascade that influences cell behavior.
Detailed Western Blot Protocol for this compound Detection
This protocol is a generalized guideline. Optimal conditions for specific antibodies and cell/tissue types should be determined empirically.
I. Sample Preparation (Cell Lysates)
-
Cell Culture and Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) or Bradford protein assay.
-
II. SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
-
Run the gel in 1X MOPS or MES SDS Running Buffer at 150-200V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
For wet transfer, perform the transfer at 100V for 60-90 minutes in ice-cold transfer buffer.
-
III. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[6][7]
-
-
Primary Antibody Incubation:
-
Dilute the selected this compound primary antibody in the blocking buffer at the recommended concentration (see table above).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
IV. Detection and Imaging
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Experimental Workflow
Troubleshooting
Common issues in Western blotting include no signal, high background, or non-specific bands.[6][7][8]
-
No Signal:
-
Confirm successful protein transfer using Ponceau S staining.
-
Increase primary antibody concentration or incubation time.
-
Ensure the secondary antibody is compatible with the primary antibody.
-
Check the activity of the ECL substrate.
-
-
High Background:
-
Non-specific Bands:
-
Ensure proper sample preparation to avoid protein degradation.
-
Increase the stringency of the washing buffer (e.g., by slightly increasing the detergent concentration).
-
Use a more specific primary antibody, potentially a monoclonal antibody targeting a specific isoform.
-
By carefully selecting a validated primary antibody and following a meticulous Western blot protocol, researchers can achieve reliable and reproducible detection of this compound, facilitating deeper insights into its crucial cellular functions.
References
- 1. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 2. scbt.com [scbt.com]
- 3. Alpha Actinin antibody (11313-2-AP) | Proteintech [ptglab.com]
- 4. Alpha Actinin antibody (66895-1-Ig) | Proteintech [ptglab.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
Methods for the Expression and Purification of Recombinant Alpha-Actinin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and purification of recombinant alpha-actinin, a crucial actin-binding protein involved in cytoskeleton organization and cell adhesion. The following sections outline established methodologies for producing high-purity this compound using common prokaryotic and eukaryotic expression systems, followed by a comprehensive guide to multi-step protein purification.
I. Expression of Recombinant this compound
The choice of expression system is critical for obtaining properly folded and functional recombinant this compound. Both E. coli and baculovirus-infected insect cells are widely used, each with distinct advantages and considerations.
Bacterial Expression in Escherichia coli
E. coli is a cost-effective and rapid system for expressing many recombinant proteins, including this compound. Typically, full-length or truncated versions of this compound are cloned into expression vectors, such as the pET series, which are under the control of a strong, inducible promoter like T7. For enhanced purification, an affinity tag, such as a polyhistidine (His-tag), is commonly fused to the N- or C-terminus of the protein.
Protocol: Expression of His-tagged this compound in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the this compound gene. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium supplemented with the selection antibiotic. Grow the culture overnight at 37°C with shaking at 200-250 rpm.
-
Large-Scale Culture: The following day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to incubate for an additional 16-20 hours with shaking. Lower temperatures often improve the solubility of the recombinant protein.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Baculovirus Expression in Insect Cells
The baculovirus expression vector system (BEVS) is an excellent choice for producing complex eukaryotic proteins like this compound that may require post-translational modifications for proper folding and function. This system often yields soluble and functional protein.
Protocol: Expression of this compound using the Baculovirus System
-
Generation of Recombinant Baculovirus: Co-transfect insect cells (e.g., Spodoptera frugiperda Sf9 or Sf21 cells) with a baculovirus transfer vector containing the this compound gene and linearized baculoviral DNA. This generates a recombinant baculovirus that can be amplified to a high-titer stock.
-
Infection of Insect Cells: Infect a suspension culture of insect cells (e.g., High Five™ cells) at a density of 1.5-2.0 x 10^6 cells/mL with the high-titer recombinant baculovirus stock at a multiplicity of infection (MOI) of 5-10.
-
Protein Expression: Incubate the infected cell culture at 27°C with shaking at 120-130 rpm for 48-72 hours.
-
Cell Harvest: Harvest the insect cells by centrifugation at 1,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
II. Purification of Recombinant this compound
A multi-step purification strategy is typically employed to achieve high-purity recombinant this compound. This generally involves an initial affinity chromatography step, followed by polishing steps using ion-exchange and size-exclusion chromatography.
Cell Lysis
-
Resuspension: Resuspend the frozen cell pellet (from either E. coli or insect cells) in ice-cold lysis buffer. A typical lysis buffer for His-tagged this compound is 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail.
-
Lysis: Lyse the cells using a French press, sonication, or by adding lysozyme (for E. coli).
-
Clarification: Centrifuge the lysate at 30,000-40,000 x g for 30-45 minutes at 4°C to pellet cellular debris. Collect the clarified supernatant containing the soluble recombinant this compound.
Affinity Chromatography (AC)
This step captures the His-tagged this compound from the clarified lysate.
Protocol: Ni-NTA Affinity Chromatography
-
Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with lysis buffer.
-
Sample Loading: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged this compound using an elution buffer with a high concentration of imidazole (e.g., 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole). Collect the eluted fractions.
Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge. This step is effective in removing remaining protein contaminants. This compound has a theoretical isoelectric point (pI) that can be used to determine the appropriate IEX resin and buffer pH.
Protocol: Anion-Exchange Chromatography
-
Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity chromatography step into a low-salt IEX loading buffer (e.g., 20 mM Tris-HCl (pH 8.0), 25 mM NaCl). This can be done by dialysis or using a desalting column.
-
Column Equilibration: Equilibrate an anion-exchange column (e.g., a quaternary ammonium-based resin) with the IEX loading buffer.
-
Sample Loading and Elution: Load the buffer-exchanged sample onto the column. Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., from 25 mM to 1 M NaCl in the loading buffer). This compound will elute at a specific salt concentration, separating it from other contaminants. Collect fractions across the gradient.
Size-Exclusion Chromatography (SEC)
Also known as gel filtration, SEC is the final polishing step to remove any remaining impurities and protein aggregates, separating molecules based on their size.
Protocol: Size-Exclusion Chromatography
-
Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 200 or similar) with a final storage buffer (e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT).
-
Sample Concentration and Loading: Concentrate the pooled and buffer-exchanged fractions from the IEX step to a small volume (typically 1-2% of the column volume). Load the concentrated sample onto the SEC column.
-
Elution: Elute the proteins with the storage buffer at a constant flow rate. This compound, being a relatively large protein, will elute in the earlier fractions. Collect fractions and analyze for purity.
III. Data Presentation
The following tables summarize typical quantitative data obtained during the expression and purification of recombinant this compound.
Table 1: Expression and Purification of Recombinant this compound
| Expression System | Vector | Tag | Typical Yield (mg/L of culture) | Purity | Reference |
| E. coli | pET series | N-terminal His-tag | 1-5 | >95% | [1] |
| Baculovirus/Insect Cells | pFastBac | None | 0.6 - 0.7 | >90% | [2] |
Table 2: Multi-step Purification of Recombinant this compound from E. coli
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Recovery (%) |
| Clarified Lysate | 200 | 10 | 5 | 100 |
| Ni-NTA Affinity | 15 | 8 | ~53 | 80 |
| Ion-Exchange | 6 | 5.5 | ~92 | 55 |
| Size-Exclusion | 4.5 | 4.4 | >97% | 44 |
Note: The values in Table 2 are representative and can vary depending on the specific this compound construct, expression levels, and purification conditions.
IV. Experimental Workflows
The following diagrams illustrate the workflows for the expression and purification of recombinant this compound.
Caption: Workflow for recombinant this compound expression.
Caption: Multi-step purification workflow for this compound.
References
Application Note: Visualizing Alpha-Actinin Dynamics in Live Cells Using GFP-Fusion Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-actinin (α-actinin) is a crucial cytoskeletal protein responsible for cross-linking actin filaments into bundles, thereby organizing the actin cytoskeleton.[1][2] It is a key component of various cellular structures, including stress fibers and focal adhesions (FAs), where it plays a vital role in cell adhesion, migration, and mechanotransduction.[1] By linking the actin cytoskeleton to integrins at focal adhesions, α-actinin is integral to the transmission of mechanical forces between the cell and the extracellular matrix (ECM).[2] The dynamic nature of α-actinin—its recruitment, turnover, and spatial rearrangement—is fundamental to cellular responses to environmental cues.
Visualizing these dynamics in real-time is essential for understanding its function. The use of Green Fluorescent Protein (GFP) and its variants as a fusion tag allows for non-invasive, long-term imaging of α-actinin in living cells.[3] This application note provides a detailed protocol for expressing α-actinin-GFP fusion proteins in mammalian cells and performing live-cell imaging to quantitatively analyze its dynamic behavior, with a focus on Fluorescence Recovery After Photobleaching (FRAP).
Principle of the Method
The methodology involves transfecting cultured cells with a plasmid encoding an α-actinin-GFP fusion protein. The expressed protein incorporates into the same cellular structures as its endogenous counterpart, such as stress fibers and focal adhesions.[4][5] High-resolution live-cell microscopy is then used to visualize the localization and dynamics of the fluorescently tagged protein.
Quantitative analysis of protein dynamics can be achieved using techniques like FRAP. In FRAP, a specific region of interest (e.g., a focal adhesion) is photobleached with a high-intensity laser, and the subsequent recovery of fluorescence in that region is monitored over time. This recovery is due to the influx of unbleached α-actinin-GFP molecules, providing quantitative data on protein mobility, turnover rates, and binding kinetics.[3][6]
Experimental Protocols
Plasmid Construction and Preparation
The non-muscle α-actinin-1 isoform is commonly used for these studies. A widely available plasmid is pEGFP-N1 containing the human non-muscle α-actinin-1 gene.[7] In this construct, eGFP is fused to the C-terminus of α-actinin.
-
Gene/Insert: Human this compound 1 (ACTN1)[7]
-
Vector Backbone: pEGFP-N1 (allows for mammalian expression)[7][8]
-
Cloning details: The ACTN1 cDNA can be cloned into the pEGFP-N1 vector, for example, using HindIII restriction sites.[7]
Plasmids should be purified using a high-quality plasmid midiprep or maxiprep kit to ensure low endotoxin levels, which is critical for healthy cell cultures and efficient transfection.
Cell Culture and Transfection
This protocol is optimized for cell lines like Swiss 3T3, BALB/c fibroblasts, or human osteosarcoma (U2OS) cells, which have well-defined stress fibers and focal adhesions.
Materials:
-
Selected mammalian cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Glass-bottom dishes or chamber slides suitable for high-resolution microscopy
-
Transfection reagent (e.g., Lipofectamine 3000 or similar)
-
α-actinin-GFP plasmid DNA
-
Opti-MEM I Reduced Serum Medium
Protocol:
-
Cell Seeding: The day before transfection, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For a 35 mm dish, dilute 2-3 µg of α-actinin-GFP plasmid DNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the DNA-lipid complex mixture dropwise to the cells. Gently rock the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Expression: GFP expression is typically visible within 12-24 hours. For live-cell imaging, it is recommended to wait 24-48 hours post-transfection to allow the fusion protein to properly integrate into cellular structures. It is crucial to use cells with low expression levels to avoid overexpression artifacts.[3]
Live-Cell Imaging and FRAP
Instrumentation:
-
An inverted confocal or spinning-disk microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
A high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x).
-
A 488 nm laser line for GFP excitation and a sensitive detector (e.g., PMT or sCMOS camera).
Protocol:
-
Setup: Mount the dish with transfected cells onto the microscope stage within the environmental chamber. Allow the cells to acclimate for at least 30 minutes.
-
Cell Selection: Identify a healthy, well-adhered cell expressing a low to moderate level of α-actinin-GFP. The protein should be clearly localized to focal adhesions and stress fibers.
-
Pre-Bleach Imaging: Acquire 5-10 baseline images of the selected region of interest (ROI), such as a single focal adhesion, using low laser power to minimize phototoxicity.
-
Photobleaching: Use a high-intensity 488 nm laser pulse to bleach the fluorescence within the defined ROI. The bleach time should be sufficient to reduce fluorescence by 70-80%.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at a lower laser power to monitor the recovery of fluorescence in the bleached ROI. The acquisition frequency and duration will depend on the recovery speed (e.g., one frame every 2-5 seconds for 2-5 minutes).
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control ROI, and a background region for each time point.
-
Normalize the fluorescence recovery curve to correct for photobleaching during post-bleach acquisition.
-
Fit the normalized recovery data to a mathematical model (e.g., a single exponential function) to extract quantitative parameters.
-
Data Presentation and Quantitative Analysis
The primary outputs of a FRAP experiment are the mobile fraction (Mf) and the half-time of recovery (t½).
-
Mobile Fraction (Mf): Represents the percentage of the fluorescently-labeled protein population that is mobile and can exchange within the bleached structure.
-
Half-time of Recovery (t½): The time it takes for the fluorescence intensity to reach half of its final post-bleach plateau. This value is inversely related to the protein's diffusion or exchange rate.
These parameters provide insights into the stability and turnover of α-actinin within specific cellular compartments.
Table 1: Representative FRAP Data for α-Actinin-GFP Dynamics
| Cellular Structure | Mobile Fraction (Mf) | Half-time of Recovery (t½) (seconds) | Implication |
| Focal Adhesion | 0.75 ± 0.08 | 35 ± 7 | High turnover, dynamic exchange with cytosolic pool |
| Stress Fiber | 0.72 ± 0.10 | 40 ± 9 | Similar dynamics to focal adhesions, suggesting shared regulatory mechanisms[3] |
| Cytosol | >0.95 | <1 | Rapid diffusion, as expected for soluble proteins |
Note: Data are hypothetical and serve as an example. Actual values may vary depending on cell type, experimental conditions, and the specific α-actinin isoform.
Visualizations
References
- 1. α-Actinin1 and 4 tyrosine phosphorylation is critical for stress fiber establishment, maintenance and focal adhesion maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From stress fiber to focal adhesion: a role of actin crosslinkers in force transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of this compound in focal adhesions and stress fibers visualized with this compound-green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Over-expression of this compound with a GFP fusion protein is sufficient to increase whole-cell stiffness in human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actin in Action: Imaging Approaches to Study Cytoskeleton Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. addgene.org [addgene.org]
Application Notes and Protocols for Studying the Kinetics of Alpha-Actinin and Actin Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various biophysical techniques available for characterizing the kinetic and equilibrium binding parameters of the interaction between alpha-actinin and actin. This document includes summaries of key techniques, detailed experimental protocols, and a compilation of quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound and Actin Interaction
This compound is a crucial actin-binding protein that plays a significant role in the organization of the actin cytoskeleton. It forms an anti-parallel dimer that crosslinks actin filaments into bundles and networks, contributing to cell structure, adhesion, and motility. Understanding the kinetics of the this compound-actin interaction is fundamental to elucidating its regulatory mechanisms in both normal physiological processes and in disease states where this interaction may be dysregulated.
Key Techniques for Kinetic Analysis
Several techniques can be employed to measure the binding kinetics of this compound and actin. The choice of method often depends on the specific research question, the required throughput, and the available instrumentation.
-
Co-sedimentation Assay: A classical and straightforward method to determine the equilibrium dissociation constant (Kd).
-
Stopped-Flow Fluorimetry: A rapid kinetics technique ideal for measuring fast association (k_on) and dissociation (k_off) rates.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: A single-molecule technique that allows for the direct visualization and kinetic analysis of individual binding and unbinding events.
-
Surface Plasmon Resonance (SPR): A label-free, real-time method to determine kinetic parameters by immobilizing one binding partner and flowing the other over a sensor surface.
-
Bio-Layer Interferometry (BLI): Another label-free, real-time technique that measures changes in the interference pattern of light reflected from a biosensor tip to determine binding kinetics.
Quantitative Data Summary
The following table summarizes a range of reported kinetic and equilibrium constants for the this compound and actin interaction, as determined by various techniques. These values can vary depending on the specific isoforms of this compound and actin used, as well as the experimental conditions.
| Technique | This compound Isoform/Construct | Actin Type | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (µM) | Reference(s) |
| Stopped-Flow Fluorimetry | Chick smooth muscle (ABD) | F-actin | 4 x 10⁶ (at 25°C) | 9.6 | 2.4 | [1] |
| Stopped-Flow Fluorimetry | Chick smooth muscle (ABD) | F-actin | 1.8 x 10⁶ (at 15°C) | 1.5 | 0.83 | [1] |
| Stopped-Flow Fluorimetry | Filamin and this compound | F-actin | ~1.0 x 10⁶ | ~0.4 | ~0.4 | [2][3] |
| Co-sedimentation Assay | Not Specified | F-actin | - | - | 0.2 - 5.0 | |
| TIRF Microscopy | Not Specified | F-actin | - | - | Not Reported | |
| Surface Plasmon Resonance | Not Specified | F-actin | Not Reported | Not Reported | Not Reported | |
| Bio-Layer Interferometry | Not Specified | F-actin | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Co-sedimentation Assay to Determine Equilibrium Dissociation Constant (K_d)
This protocol describes a method to determine the affinity of this compound for filamentous actin (F-actin) by incubating the two proteins, pelleting the F-actin and any bound this compound by ultracentrifugation, and quantifying the amount of each protein in the pellet and supernatant.[4][5]
Materials:
-
Purified this compound
-
Purified G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
-
Densitometry software for quantification
Protocol:
-
Actin Polymerization:
-
Thaw an aliquot of G-actin on ice.
-
Clarify the G-actin by centrifugation at 100,000 x g for 30 minutes at 4°C to remove any aggregates.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.
-
-
Binding Reaction:
-
Set up a series of reactions in ultracentrifuge tubes. Each reaction should have a fixed concentration of F-actin (e.g., 5 µM) and varying concentrations of this compound (e.g., 0.1 µM to 20 µM).
-
Include a control reaction with this compound alone to account for any sedimentation of this compound by itself.
-
The final reaction volume should be consistent across all samples (e.g., 100 µL).
-
Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Ultracentrifugation:
-
Pellet the F-actin and bound this compound by ultracentrifugation at 100,000 - 150,000 x g for 30-60 minutes at 22°C.[6]
-
-
Sample Analysis:
-
Carefully collect the supernatant from each tube without disturbing the pellet.
-
Resuspend the pellets in an equal volume of 1x SDS-PAGE sample buffer.
-
Mix the supernatant fractions with an appropriate volume of concentrated SDS-PAGE sample buffer.
-
Run equal volumes of supernatant and pellet fractions on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
-
Data Analysis:
-
Scan the gel and quantify the band intensities for this compound and actin in both the supernatant and pellet fractions using densitometry software.
-
Calculate the concentration of bound this compound by subtracting the amount of this compound that pellets in the absence of actin.
-
Calculate the concentration of free this compound (in the supernatant).
-
Plot the concentration of bound this compound as a function of the concentration of free this compound.
-
Fit the data to a binding isotherm (e.g., a hyperbolic or sigmoidal curve) to determine the K_d.
-
Workflow Diagram:
Caption: Workflow for determining the K_d of this compound and actin binding using a co-sedimentation assay.
Stopped-Flow Fluorimetry for Rapid Kinetic Analysis
This technique allows for the measurement of rapid binding and dissociation events by rapidly mixing solutions of this compound and fluorescently labeled actin and monitoring the change in fluorescence signal over time.[2][3][7]
Materials:
-
Purified this compound
-
Purified G-actin
-
Fluorescent label for actin (e.g., N-(1-pyrene)iodoacetamide or rhodamine phalloidin)
-
Stopped-flow spectrofluorometer
-
G-buffer
-
10x Polymerization Buffer
-
Assay Buffer
Protocol:
-
Actin Labeling and Polymerization:
-
Label G-actin with a fluorescent probe according to the manufacturer's instructions. The fluorescence of many probes is sensitive to the local environment and can change upon protein binding.
-
Remove any unbound dye by dialysis or gel filtration.
-
Polymerize the labeled G-actin into F-actin as described in the co-sedimentation protocol.
-
-
Association Rate (k_on) Measurement:
-
Load one syringe of the stopped-flow instrument with a solution of fluorescently labeled F-actin at a known concentration in Assay Buffer.
-
Load the second syringe with a solution of this compound at a range of concentrations in the same buffer.
-
Rapidly mix the two solutions and record the fluorescence signal over time (typically milliseconds to seconds).
-
The change in fluorescence intensity will follow an exponential curve.
-
The observed rate constant (k_obs) is determined by fitting the kinetic trace to a single or double exponential function.
-
Plot the k_obs values against the corresponding this compound concentrations. The slope of this linear plot will be the association rate constant (k_on).
-
-
Dissociation Rate (k_off) Measurement:
-
Pre-incubate fluorescently labeled F-actin with a saturating concentration of this compound to form a complex.
-
Load one syringe with this pre-formed complex.
-
Load the second syringe with a high concentration of unlabeled F-actin (a "chase").
-
Rapidly mix the two solutions. The unlabeled F-actin will compete for binding to this compound, causing the dissociation of the fluorescently labeled complex.
-
Monitor the change in fluorescence over time. The rate of this change, which should be independent of the chase concentration, represents the dissociation rate constant (k_off).
-
Workflow Diagram:
Caption: Workflow for determining the association and dissociation rate constants of this compound and actin binding using stopped-flow fluorimetry.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Single-Molecule Kinetics
TIRF microscopy allows for the direct observation of single fluorescently labeled this compound molecules binding to and dissociating from surface-immobilized actin filaments.[8]
Materials:
-
Purified this compound, fluorescently labeled (e.g., with a quantum dot or an organic dye)
-
Purified G-actin, biotinylated
-
Fluorescently labeled phalloidin to stabilize and visualize F-actin
-
TIRF microscope with appropriate lasers and filters
-
Flow cell chambers
-
Streptavidin-coated coverslips
-
TIRF Buffer (e.g., 10 mM imidazole pH 7.5, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, oxygen scavenging system)
Protocol:
-
Flow Cell Preparation:
-
Assemble a flow cell using a streptavidin-coated coverslip.
-
Passivate the surface with a blocking agent (e.g., BSA or casein) to prevent non-specific binding.
-
-
Actin Filament Immobilization:
-
Polymerize biotinylated G-actin into F-actin.
-
Stabilize the filaments with fluorescently labeled phalloidin.
-
Introduce the biotinylated, phalloidin-stabilized F-actin into the flow cell and incubate to allow binding to the streptavidin-coated surface.
-
Wash the chamber with TIRF buffer to remove unbound filaments.
-
-
Single-Molecule Imaging:
-
Introduce a dilute solution of fluorescently labeled this compound into the flow cell.
-
Image the binding and dissociation of single this compound molecules to the immobilized actin filaments using the TIRF microscope.
-
Acquire time-lapse image series with appropriate exposure times to capture the kinetics of the interaction.
-
-
Data Analysis:
-
Identify and track individual this compound binding events on the actin filaments.
-
Measure the dwell time (the duration each molecule remains bound) for a large number of events.
-
The dissociation rate (k_off) can be determined from the distribution of dwell times (typically by fitting to a single exponential decay).
-
The association rate (k_on) can be calculated from the frequency of binding events, the concentration of this compound, and the number of available binding sites on the actin filaments.
-
Workflow Diagram:
Caption: Workflow for single-molecule kinetic analysis of this compound and actin binding using TIRF microscopy.
Surface Plasmon Resonance (SPR) for Label-Free Kinetic Analysis
SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data.[9][10]
Materials:
-
Purified this compound
-
Purified G-actin
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Protocol:
-
Ligand Immobilization:
-
Choose an appropriate immobilization strategy. For the this compound/actin interaction, one could immobilize this compound via amine coupling to a CM5 sensor chip or capture biotinylated actin on a streptavidin (SA) chip. Immobilizing this compound is often preferred to avoid potential issues with F-actin polymerization on the chip surface.
-
Activate the sensor surface according to the manufacturer's protocol.
-
Inject the ligand (this compound) at a suitable concentration and pH to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (F-actin, or G-actin if studying binding to the monomer) in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Include a buffer-only injection as a blank for double referencing.
-
Monitor the association phase as the analyte binds to the immobilized ligand.
-
After the association phase, switch back to running buffer to monitor the dissociation phase.
-
-
Surface Regeneration (if applicable):
-
If the interaction is of high affinity, a regeneration solution (e.g., a low pH buffer or high salt concentration) may be needed to remove the bound analyte before the next injection. Test different regeneration conditions to find one that effectively removes the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and the blank injection signal.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
Workflow Diagram:
Caption: Workflow for kinetic analysis of this compound and actin binding using Surface Plasmon Resonance (SPR).
Bio-Layer Interferometry (BLI) for Label-Free Kinetic Analysis
BLI is another label-free technique that measures biomolecular interactions in real-time. It is often considered more amenable to high-throughput applications and crude samples compared to SPR.[11][12][13]
Materials:
-
Purified this compound
-
Purified G-actin
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin (SA) or Amine Reactive (AR2G))
-
96-well or 384-well microplates
-
Assay Buffer
Protocol:
-
Biosensor Preparation and Ligand Immobilization:
-
Hydrate the biosensors in Assay Buffer.
-
Immobilize the ligand (e.g., biotinylated actin on SA biosensors, or this compound on AR2G biosensors) according to the manufacturer's instructions. This typically involves dipping the biosensors into a solution of the ligand.
-
-
Assay Setup:
-
In a microplate, set up the following steps for the automated instrument:
-
Baseline: Dip the biosensors into wells containing Assay Buffer to establish a stable baseline.
-
Loading (if applicable): For capture-based immobilization, dip the biosensors into the ligand solution.
-
Association: Dip the biosensors into wells containing a serial dilution of the analyte (e.g., this compound).
-
Dissociation: Dip the biosensors back into wells containing Assay Buffer to measure the dissociation of the analyte.
-
-
-
Data Acquisition:
-
Run the assay on the BLI instrument. The instrument will automatically move the biosensors through the different steps and record the change in interference pattern in real-time.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference sensor data.
-
Align the sensorgrams and perform a global fit of the association and dissociation curves to a suitable binding model (e.g., 1:1 or 2:1 binding) using the instrument's software.
-
The analysis will provide the k_on, k_off, and K_d values.
-
Workflow Diagram:
References
- 1. The kinetics of the interaction between the actin-binding domain of this compound and F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of filamin and this compound binding to actin by the stopped flow method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-Molecule Studies of Actin Assembly and Disassembly Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actin assays for SPR /Biacore, 1x kit | Hypermol [hypermol.com]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sartorius.com [sartorius.com]
Application Notes and Protocols for Studying Alpha-Actinin Conformational Changes Using FRET
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-actinin is a crucial cytoskeletal protein responsible for cross-linking actin filaments and providing structural integrity to cells. Its function is intricately linked to its conformation, which can be modulated by mechanical forces and biochemical signals. Understanding these conformational changes is paramount for elucidating its role in cellular processes like mechanotransduction, cell adhesion, and migration. Förster Resonance Energy Transfer (FRET) has emerged as a powerful technique to study these dynamic changes in real-time and within the context of living cells.
These application notes provide a comprehensive overview and detailed protocols for utilizing a genetically encoded FRET-based biosensor to monitor the conformational changes of this compound. The sensor, termed 'actinin-sstFRET', is engineered by inserting a FRET cassette composed of a donor fluorophore (Cerulean) and an acceptor fluorophore (Venus) into the this compound protein. Changes in the distance between these fluorophores, caused by conformational shifts in this compound, result in a measurable change in FRET efficiency.
Principle of the this compound FRET-Based Mechanosensor
The actinin-sstFRET biosensor is designed to report on the tension experienced by the this compound molecule. The sensor consists of the FRET pair, Cerulean (donor) and Venus (acceptor), linked by a spectrin repeat domain. This cassette is inserted into a flexible region of the this compound protein, specifically between the first and second spectrin repeat domains.[1]
In a relaxed or low-tension state, the donor and acceptor fluorophores are in close proximity, resulting in high FRET efficiency. When this compound is subjected to mechanical force, it stretches, increasing the distance between the donor and acceptor. This increased distance leads to a decrease in FRET efficiency, which can be quantified by measuring the ratio of acceptor to donor fluorescence intensity.[1] A force-insensitive control can be created by attaching the FRET cassette to the C-terminus of this compound (actinin-C-sstFRET), where it is not subjected to the same mechanical strain.[1]
Quantitative Data Summary
The following table summarizes quantitative data obtained from studies utilizing this compound FRET biosensors. These values can serve as a reference for expected FRET efficiencies and ratios under different experimental conditions.
| Parameter | Condition | Reported Value | Cell Type | Reference |
| FRET Efficiency (E) | Unstressed stFRET cassette | 44 ± 2.5% | In vitro | [1] |
| FRET Efficiency (E) | stFRET cassette (5T variant) | 56 ± 4.5% | In vitro | [1] |
| FRET Efficiency (E) | stFRET cassette (2.5I variant) | 37 ± 0.9% | In vitro | [1] |
| FRET Ratio (Acceptor/Donor) | Unstressed actinin-sstFRET | High | MDCK cells | [1] |
| FRET Ratio (Acceptor/Donor) | Stressed actinin-sstFRET (at focal adhesions) | Low | MDCK cells | [1] |
| FRET Ratio (Acceptor/Donor) | Actinin-C-sstFRET (force-insensitive control) | No significant change with force | MDCK cells | [1] |
Experimental Protocols
Protocol 1: Construction of the this compound FRET Biosensor Plasmid
This protocol describes the cloning strategy for generating the actinin-sstFRET expression vector.
Materials:
-
pEYFP-C1 vector (or similar mammalian expression vector)
-
Human this compound cDNA
-
sstFRET DNA plasmid (containing Cerulean and Venus linked by a spectrin repeat)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells
-
Standard molecular biology reagents and equipment
Method:
-
Subclone the human this compound cDNA into the pEYFP-C1 vector, replacing the original YFP gene.
-
Identify the insertion site within the this compound sequence. A recommended site is between the first and second spectrin repeat domains, at amino acid position 300.[1]
-
Use restriction enzymes to linearize the this compound plasmid at the chosen insertion site.
-
Amplify the sstFRET cassette from its template plasmid using PCR with primers that add compatible restriction sites.
-
Digest the sstFRET PCR product with the corresponding restriction enzymes.
-
Ligate the digested sstFRET cassette into the linearized this compound plasmid using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells and select for positive clones by antibiotic resistance.
-
Verify the correct insertion and sequence of the construct by restriction digest and DNA sequencing.
Diagram of the actinin-sstFRET biosensor design.
Protocol 2: Recombinant Protein Expression and Purification
This protocol is adapted from a method for purifying a similar FRET sensor and can be used for in vitro studies of the actinin-sstFRET biosensor.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the actinin-sstFRET plasmid
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/ml lysozyme)
-
Ni-NTA agarose resin
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 10 mM Tris-HCl pH 7.5)
-
Standard protein purification equipment
Method:
-
Inoculate a starter culture of E. coli harboring the expression plasmid and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Wash the column extensively with wash buffer.
-
Elute the protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Workflow for recombinant actinin-sstFRET protein purification.
Protocol 3: Live-Cell FRET Imaging
This protocol details the procedure for expressing the actinin-sstFRET biosensor in mammalian cells and acquiring FRET images.
Materials:
-
Mammalian cell line (e.g., MDCK, 3T3 fibroblasts)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Actinin-sstFRET plasmid DNA
-
Transfection reagent (e.g., Effectene, Lipofectamine)
-
Inverted fluorescence microscope equipped with a CCD camera and appropriate filter sets for CFP and YFP
-
Environmental chamber for maintaining temperature and CO2 during imaging
Method:
-
Seed cells onto glass-bottom dishes and allow them to adhere.
-
Transfect the cells with the actinin-sstFRET plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
Mount the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images using the following filter sets:
-
Donor Channel (CFP): Excitation ~436 nm, Emission ~480 nm
-
Acceptor Channel (YFP): Excitation ~500 nm, Emission ~535 nm
-
FRET Channel: Excitation ~436 nm (CFP excitation), Emission ~535 nm (YFP emission)
-
-
Acquire a background image from a cell-free region.
Protocol 4: Quantitative FRET Data Analysis
This protocol describes the steps for processing the acquired images and calculating a FRET ratio.
Software:
-
Image analysis software (e.g., ImageJ/Fiji with FRET analysis plugins)
Method:
-
Background Subtraction: Subtract the background intensity from each of the donor, acceptor, and FRET channel images.
-
Bleed-through Correction: Correct for spectral bleed-through (crosstalk).
-
Donor Bleed-through: A portion of the donor's emission spectrum may bleed into the acceptor channel. This can be corrected by imaging cells expressing only the donor fluorophore and determining the fraction of donor fluorescence detected in the acceptor channel.
-
Acceptor Crosstalk: The acceptor may be weakly excited by the donor excitation wavelength. This can be corrected by imaging cells expressing only the acceptor fluorophore and determining the amount of fluorescence detected in the FRET channel upon donor excitation.
-
-
Calculate Corrected FRET (cFRET): cFRET = I_FRET - (a * I_Donor) - (b * I_Acceptor) where I_FRET, I_Donor, and I_Acceptor are the background-subtracted intensities, a is the donor bleed-through factor, and b is the acceptor crosstalk factor.
-
Calculate FRET Ratio: A common method to represent FRET is to calculate the ratio of the acceptor emission to the donor emission upon donor excitation. A simple, uncorrected ratio can be calculated as: FRET Ratio = I_FRET / I_Donor For a more accurate representation, a normalized FRET index can be calculated using corrected values.
-
Generate FRET Ratio Image: Create a ratiometric image where the intensity of each pixel represents the calculated FRET ratio. This allows for the visualization of spatial variations in this compound conformation within the cell.
Workflow for quantitative FRET data analysis.
Troubleshooting
-
Low FRET Signal:
-
Ensure efficient transfection and protein expression.
-
Verify the integrity of the FRET biosensor.
-
Optimize imaging conditions (e.g., exposure time, laser power) to maximize signal-to-noise ratio.
-
-
High Background:
-
Use high-quality, low-fluorescence imaging medium.
-
Ensure proper background subtraction.
-
-
Photobleaching:
-
Minimize exposure time and excitation light intensity.
-
Use more photostable fluorescent proteins if necessary.
-
-
Inaccurate FRET Ratios:
-
Perform careful bleed-through correction using appropriate control samples (donor-only and acceptor-only expressing cells).
-
Ensure that the expression levels of the biosensor are not excessively high, which can lead to intermolecular FRET artifacts.
-
Conclusion
The use of FRET-based biosensors provides a powerful approach to investigate the conformational dynamics of this compound in response to mechanical and biochemical cues. The detailed protocols and application notes provided here offer a framework for researchers to design, execute, and analyze experiments aimed at understanding the critical role of this compound in cellular function. By carefully following these procedures and considering the potential challenges, investigators can obtain robust and quantitative data on the mechanobiology of this essential cytoskeletal protein.
References
Visualizing Alpha-Actinin at the Nanoscale: Application Notes and Protocols for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing the cytoskeletal protein alpha-actinin using advanced super-resolution microscopy techniques. Detailed protocols for Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Photoactivated Localization Microscopy (PALM) are presented, alongside a comparative analysis of their performance. Furthermore, we illustrate the key signaling pathways involving this compound and provide standardized experimental workflows.
Introduction to this compound and Super-Resolution Imaging
This compound is a crucial actin-binding protein that plays a fundamental role in the organization of the cytoskeleton.[1][2] It crosslinks actin filaments, providing structural support to cells and participating in cell adhesion, migration, and signal transduction.[1][2] Due to the dense and intricate nature of the actin cytoskeleton, conventional fluorescence microscopy, limited by the diffraction of light to a resolution of ~200-250 nm, often fails to resolve the fine structural details of this compound localization and its interactions with other proteins.[3][4]
Super-resolution microscopy techniques bypass the diffraction limit, offering unprecedented opportunities to visualize cellular structures at the nanoscale.[3][4] This allows for a more detailed investigation of this compound's role in cellular processes. This document focuses on three powerful super-resolution techniques:
-
STORM (Stochastic Optical Reconstruction Microscopy): This single-molecule localization microscopy (SMLM) technique relies on the stochastic activation and subsequent localization of individual photoswitchable fluorophores to reconstruct a super-resolved image.[5][6]
-
STED (Stimulated Emission Depletion) Microscopy: This technique uses a second, donut-shaped laser beam to deplete fluorescence in the periphery of the excitation spot, effectively narrowing the point-spread function and improving resolution.[7][8]
-
PALM (Photoactivated Localization Microscopy): Another SMLM technique, PALM utilizes photoactivatable fluorescent proteins that can be switched from a dark to a fluorescent state, allowing for their individual localization.[9][10]
Quantitative Comparison of Super-Resolution Techniques for this compound Visualization
The choice of super-resolution technique depends on the specific research question, available equipment, and desired balance between resolution, speed, and ease of use. The following table summarizes key quantitative parameters for STORM, STED, and PALM based on their application to cytoskeletal protein imaging.
| Parameter | STORM (dSTORM) | STED | PALM |
| Lateral Resolution (xy) | ~20 nm[3] | ~30-80 nm[11] | ~20-30 nm[12] |
| Axial Resolution (z) | ~50 nm[11] | ~100-150 nm | ~50-70 nm |
| Temporal Resolution | Slow (minutes per image)[13] | Fast (seconds per image)[11] | Slow (minutes per image)[14] |
| Labeling Strategy | Photoswitchable organic dyes (e.g., Alexa Fluor 647) on antibodies[5] | Photostable fluorophores (e.g., ATTO 647N, Abberior STAR 635P) on antibodies | Photoactivatable fluorescent proteins (e.g., mEos, PA-GFP) fused to the protein of interest[9] |
| Phototoxicity | Moderate to high | High | Moderate |
| Multicolor Capability | Yes, with spectrally distinct dyes[15] | Yes, with spectrally distinct fluorophores and depletion lasers[8] | Yes, with spectrally distinct photoactivatable proteins[10] |
Experimental Protocols
Detailed methodologies for visualizing this compound using STORM, STED, and PALM are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
Protocol 1: STORM Imaging of this compound
This protocol describes the immunofluorescent labeling of endogenous this compound for dSTORM imaging.
Materials:
-
Cells cultured on high-precision glass coverslips (#1.5)
-
Paraformaldehyde (PFA), 4% in PBS
-
Glutaraldehyde, 0.1% in PBS
-
Sodium borohydride (NaBH4), 0.1% in PBS (freshly prepared)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-alpha-actinin monoclonal antibody (e.g., clone EA-53 from Abcam, ab9465)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a photoswitchable dye (e.g., Alexa Fluor 647)
-
STORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like β-mercaptoethanol)
Procedure:
-
Cell Culture and Fixation:
-
Immunostaining:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary anti-alpha-actinin antibody (diluted in blocking buffer, e.g., 1:100 - 1:500) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with Alexa Fluor 647-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:500 - 1:1000) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Imaging:
-
Mount the coverslip in a STORM imaging chamber.
-
Add fresh STORM imaging buffer.
-
Acquire images on a STORM microscope, using appropriate laser lines for excitation and activation of the photoswitchable dye. Collect a series of 10,000-50,000 frames.
-
-
Image Reconstruction:
-
Process the raw image data using localization software (e.g., ThunderSTORM, rapidSTORM) to identify and localize single-molecule blinking events.
-
Reconstruct the final super-resolution image from the localized coordinates.
-
Protocol 2: STED Microscopy of this compound
This protocol outlines the immunofluorescent labeling of this compound for STED imaging.
Materials:
-
Cells cultured on high-precision glass coverslips (#1.5)
-
Methanol, ice-cold (-20°C)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibody: Rabbit anti-alpha-actinin polyclonal antibody (e.g., Cell Signaling Technology #3134)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a STED-compatible fluorophore (e.g., Abberior STAR 635P, ATTO 647N)
-
Mounting medium with a refractive index matching the immersion oil (e.g., Mowiol, Vectashield)[16]
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on coverslips to achieve 50-70% confluency.
-
Fix cells with ice-cold methanol for 5-10 minutes at -20°C.[17]
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary anti-alpha-actinin antibody (diluted in blocking buffer, e.g., 1:100 - 1:400) for 1 hour at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with STED-compatible secondary antibody (diluted in blocking buffer, e.g., 1:200 - 1:500) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.[16]
-
Allow the mounting medium to cure if necessary.
-
Acquire images on a STED microscope using the appropriate excitation and depletion lasers. Optimize laser powers to achieve the desired resolution while minimizing photobleaching.
-
-
Image Processing:
-
If necessary, deconvolve the acquired STED images to further enhance resolution and reduce noise.
-
Protocol 3: PALM Imaging of this compound
This protocol describes the expression of a photoactivatable fluorescent protein-tagged this compound for PALM imaging.
Materials:
-
Cells cultured on high-precision glass coverslips (#1.5)
-
Plasmid DNA encoding this compound fused to a photoactivatable fluorescent protein (e.g., mEos3.2-alpha-actinin)
-
Transfection reagent (e.g., Lipofectamine)
-
Fixation buffer: 4% PFA in PBS
-
PBS
Procedure:
-
Transfection and Cell Culture:
-
Transfect cells with the mEos3.2-alpha-actinin plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate transfected cells on coverslips and allow for protein expression for 24-48 hours.
-
-
Fixation:
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslip in an imaging chamber with PBS.
-
Acquire images on a PALM microscope. Use a low-power 405 nm laser for photoactivation and a higher-power laser (e.g., 561 nm for mEos3.2) for excitation.[10]
-
Collect a series of 10,000-50,000 frames, adjusting the activation laser power to maintain a sparse population of activated fluorophores in each frame.
-
-
Image Reconstruction:
-
Process the raw image data using localization software to identify and localize single-molecule events.
-
Reconstruct the final super-resolution image from the localized coordinates.
-
Signaling Pathways and Experimental Workflows
This compound in Mechanotransduction
This compound is a key player in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. It is localized at focal adhesions, where it links the actin cytoskeleton to integrins, transmembrane receptors that bind to the extracellular matrix (ECM).[18] Mechanical forces exerted on the ECM are transmitted through integrins to the cytoskeleton, leading to conformational changes in proteins like this compound and the recruitment of other signaling molecules.
Experimental Workflow for Super-Resolution Microscopy
The general workflow for super-resolution imaging of this compound involves several key stages, from sample preparation to data analysis.
Conclusion
Super-resolution microscopy techniques provide powerful tools for elucidating the intricate organization and function of this compound within the cellular environment. By offering a significant improvement in spatial resolution over conventional methods, STORM, STED, and PALM enable researchers to investigate the nanoscale architecture of the cytoskeleton and the molecular interactions that govern cellular processes. The protocols and information provided in these application notes serve as a valuable resource for scientists and drug development professionals seeking to leverage these advanced imaging modalities in their research on this compound and its role in health and disease.
References
- 1. alpha Actinin Monoclonal Antibody (A1G2) (MA5-36095) [thermofisher.com]
- 2. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 3. STED and STORM Superresolution Imaging of Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Super resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mvi-inc.com [mvi-inc.com]
- 6. scispace.com [scispace.com]
- 7. Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion (STED) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation for Multicolor STED Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Photoactivated Localization Microscopy (PALM) of Adhesion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiimaging.com [asiimaging.com]
- 11. researchgate.net [researchgate.net]
- 12. ZEISS Microscopy Online Campus | Introduction to Photoactivated Localization Microscopy (PALM) [zeiss-campus.magnet.fsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. PALM vs STORM vs ? - @abberior.rocks [abberior.rocks]
- 15. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. research.yale.edu [research.yale.edu]
- 18. Steps in Mechanotransduction Pathways that Control Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting weak or no signal in alpha-actinin western blot
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal in alpha-actinin Western blots.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any bands for this compound on my Western blot. What are the possible causes?
A weak or absent signal for this compound can stem from several factors throughout the Western blot workflow. Key areas to investigate include the primary antibody, the protein sample itself, the efficiency of the protein transfer from the gel to the membrane, and the final detection step. It is crucial to systematically evaluate each stage of the process to pinpoint the issue.
Q2: How can I be sure that my primary antibody against this compound is working correctly?
To verify the functionality of your primary antibody, it is highly recommended to include a positive control in your experiment.[1][2] This could be a lysate from a cell line or tissue known to have high expression of this compound.[2] If a signal is observed in the positive control lane but not in your sample lane, it suggests the issue lies with your sample rather than the antibody. Additionally, performing a dot blot can help determine the activity and optimal concentration of your antibody.[1][3] Always ensure the antibody has been stored correctly according to the manufacturer's instructions and has not expired.[4]
Q3: What aspects of my protein sample should I check if I suspect it's the source of the problem?
Low abundance of the target protein in your sample is a common reason for a weak signal.[1][4] Consider increasing the amount of protein loaded per well; a minimum of 15-20 µg of total protein is often recommended.[5][6] It's also possible that the this compound protein has degraded. To prevent this, always prepare fresh samples and include protease inhibitors in your lysis buffer.[1][2][7] The choice of lysis buffer is also important; ensure it is suitable for extracting cytoskeletal proteins like this compound.
Q4: How can I confirm that the protein transfer from the gel to the membrane was successful?
Inefficient protein transfer is a frequent cause of weak or no signal.[2] A simple way to check transfer efficiency is to stain the membrane with Ponceau S after transfer.[2][8][9][10][11][12] This reversible stain will reveal the protein bands on the membrane, confirming that transfer has occurred. If the transfer is poor, optimize the transfer time and voltage, and ensure there are no air bubbles between the gel and the membrane.[1][9][10] For larger proteins like this compound (~100 kDa), a wet transfer is often more efficient than a semi-dry transfer.[1]
Q5: Could my blocking or washing steps be the cause of a weak signal?
Yes, both blocking and washing can impact signal intensity. Over-blocking, by incubating the membrane for too long or using an inappropriate blocking agent, can mask the epitope and prevent the primary antibody from binding.[4] Some antibodies may show reduced signal when milk is used as the blocking agent compared to Bovine Serum Albumin (BSA).[7] Conversely, excessive washing can strip the antibody from the membrane, leading to a weaker signal.[6] Try reducing the number or duration of wash steps.[8]
Q6: What should I do if I have a weak signal after trying the initial troubleshooting steps?
If you are still experiencing a weak signal, you can try to amplify it. Increasing the concentration of the primary or secondary antibody can be effective.[4][5][8] You can also extend the incubation time with the primary antibody, for instance, by incubating it overnight at 4°C.[1][4] Additionally, using a more sensitive ECL substrate can enhance the chemiluminescent signal.[4] Finally, increasing the exposure time during imaging can help visualize faint bands.[4][6]
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Load | 20-50 µg of total cell lysate | For low-abundance targets, enrichment by immunoprecipitation may be necessary.[1] |
| Primary Antibody Dilution | 1:1000 - 1:8000 | This is a starting point; optimal dilution should be determined empirically.[13][14] |
| Primary Antibody Incubation | 1.5 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C can increase signal intensity.[1][4][13] |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Titrate to find the optimal concentration that maximizes signal and minimizes background. |
| Blocking | 1 hour at room temperature | 5% non-fat dry milk or 5% BSA in TBST are common blocking agents. |
| Washing | 3 x 5-10 minutes in TBST | Excessive washing can lead to a weaker signal.[6] |
| Exposure Time | Variable (seconds to minutes) | Start with a short exposure and increase as needed to avoid saturation. |
Experimental Protocols
Protein Extraction from Cultured Cells
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Western Blotting
-
Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for a protein of this compound's size.
-
After transfer, stain the membrane with Ponceau S to verify transfer efficiency.
-
Destain with TBST and block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST.
-
Incubate the membrane with the primary anti-alpha-actinin antibody (at the optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (at the optimized dilution) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Acquire the chemiluminescent signal using a digital imager or X-ray film.
Visualization
Caption: Troubleshooting workflow for weak or no this compound signal.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. You are being redirected... [prosci-inc.com]
- 6. Detection problems in Western blot | Abcam [abcam.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Alpha Actinin antibody (11313-2-AP) | Proteintech [ptglab.com]
- 14. This compound Antibody | Cell Signaling Technology [cellsignal.com]
optimizing fixation and permeabilization for alpha-actinin staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for successful alpha-actinin immunofluorescence staining.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining in a question-and-answer format.
Q1: I am seeing very weak or no this compound signal. What are the likely causes and how can I fix this?
A1: Weak or no signal is a common issue that can stem from several factors related to your fixation and permeabilization protocol.
-
Suboptimal Fixation: The fixative may be masking the epitope recognized by your primary antibody.
-
Solution: If using paraformaldehyde (PFA), try reducing the fixation time or concentration. Alternatively, switch to a different fixation method, such as cold methanol fixation, which can sometimes expose epitopes that are hidden by cross-linking fixatives.[1][2] However, be aware that methanol fixation is not always suitable for preserving the localization of all cytoskeletal proteins.[3]
-
-
Inadequate Permeabilization: The antibodies may not be able to access the this compound protein within the cell.
-
Solution: If using a detergent like Triton X-100 after PFA fixation, you may need to increase the concentration (e.g., from 0.1% to 0.5%) or the incubation time.[4] Be cautious, as over-permeabilization can damage cell morphology and lead to increased background.
-
-
Antibody Issues: The primary antibody may not be performing optimally.
-
Solution: Ensure you are using an antibody validated for immunofluorescence and at the recommended dilution. Run a positive control to confirm the antibody is working.
-
Q2: My images have high background, making it difficult to see the specific this compound staining. What can I do to reduce the background?
A2: High background can obscure your specific signal. Here are some common causes and solutions related to fixation and permeabilization:
-
Over-fixation: Excessive cross-linking with PFA can lead to non-specific antibody binding.
-
Solution: Reduce the PFA concentration or fixation time. Ensure the PFA solution is fresh and of high quality.
-
-
Over-permeabilization: Using too high a concentration of detergent or permeabilizing for too long can disrupt cell membranes and expose non-specific binding sites.
-
Solution: Decrease the Triton X-100 concentration or incubation time. Consider a milder detergent like digitonin or saponin, especially if you are observing high cytoplasmic background.[5]
-
-
Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal goat serum).
-
Q3: The this compound staining appears diffuse and not localized to the expected structures (e.g., stress fibers, focal adhesions). What could be causing this?
A3: The localization of this compound is critical. A diffuse staining pattern often points to issues with preserving the cytoskeletal structure.
-
Inappropriate Fixation: Methanol fixation, while good for some antibodies, can sometimes disrupt the fine structure of the actin cytoskeleton.[3]
-
Solution: PFA fixation is generally preferred for preserving the actin cytoskeleton.[6] A combination of PFA fixation followed by a brief permeabilization with Triton X-100 is a good starting point.
-
-
Cell Health: The cells may not have been healthy at the time of fixation, leading to a disorganized cytoskeleton.
-
Solution: Ensure cells are healthy and not overgrown before fixation.
-
-
Suboptimal Permeabilization: Harsh permeabilization can extract cytoskeletal-associated proteins.
-
Solution: Use the mildest effective permeabilization conditions.
-
Frequently Asked Questions (FAQs)
Q: What is the best fixative for this compound staining?
A: There is no single "best" fixative, as the optimal choice depends on the specific antibody and cell type. However, a good starting point for cytoskeletal proteins like this compound is 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[7][8] This method generally provides good preservation of cellular morphology. If you experience issues with epitope masking, cold methanol fixation (-20°C for 5-10 minutes) can be a viable alternative.[2][9]
Q: Should I use methanol or Triton X-100 for permeabilization?
A: Both are effective but have different mechanisms.
-
Triton X-100 is a non-ionic detergent that creates pores in the cell membrane, allowing antibody access. It is typically used after PFA fixation. A concentration of 0.1-0.5% in PBS for 5-15 minutes is common.[1]
-
Methanol acts as both a fixative and a permeabilizing agent by dehydrating the cell and precipitating proteins.[1] If you fix with methanol, a separate permeabilization step is usually not necessary.[4]
The choice depends on your primary antibody. Some antibodies work better after methanol treatment, while others are more effective with detergent permeabilization.[1] Consult the antibody datasheet for recommendations.
Q: Can I combine PFA fixation with methanol permeabilization?
A: Yes, this is a common and effective strategy. After fixing with 4% PFA and washing, you can incubate the cells with cold methanol (-20°C) for a few minutes. This can sometimes improve the signal for certain antibodies by combining the good morphological preservation of PFA with the epitope-exposing properties of methanol.[4]
Quantitative Data Summary
The following table summarizes common fixation and permeabilization conditions for this compound staining based on various protocols.
| Parameter | Condition 1: PFA + Triton X-100 | Condition 2: Cold Methanol | Condition 3: PFA + Methanol |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | 100% Methanol (pre-chilled to -20°C) | 4% Paraformaldehyde (PFA) in PBS |
| Fixation Time | 10-20 minutes at Room Temperature | 5-10 minutes at -20°C | 10-15 minutes at Room Temperature |
| Permeabilization Agent | 0.1-0.5% Triton X-100 in PBS | Not required (Methanol permeabilizes) | 100% Methanol (pre-chilled to -20°C) |
| Permeabilization Time | 5-15 minutes at Room Temperature | N/A | 5 minutes at -20°C |
| Pros | Good morphological preservation. | Can enhance signal for some antibodies by exposing epitopes.[1] | Combines good morphology preservation with potential signal enhancement.[4] |
| Cons | May mask some epitopes.[1] | Can disrupt fine cytoskeletal structures.[3] | May not be optimal for all antibodies. |
Experimental Protocols
Protocol 1: Paraformaldehyde Fixation and Triton X-100 Permeabilization
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary this compound antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Final Washes: Wash twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation and Permeabilization
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation/Permeabilization: Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each at room temperature.
-
Blocking: Proceed with the blocking step as described in Protocol 1.
-
Antibody Incubations and Subsequent Steps: Follow steps 8-14 from Protocol 1.
Visualizations
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. protocol-online.org [protocol-online.org]
- 4. Immunofluorescence: Tips for Immunostaining Cultured Cells | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. v19.proteinatlas.org [v19.proteinatlas.org]
- 8. sysy.com [sysy.com]
- 9. docs.abcam.com [docs.abcam.com]
minimizing non-specific binding in alpha-actinin pull-down assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in alpha-actinin pull-down assays, ensuring high-quality, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of high background and non-specific binding in my this compound pull-down assay?
High background can originate from several sources, leading to the co-purification of unwanted proteins and complicating data interpretation. Key sources include:
-
Binding to the Affinity Resin: Proteins can non-specifically adhere to the surface of the agarose or magnetic beads themselves.[1]
-
Binding to the Antibody: The immunoprecipitating antibody, especially polyclonal antibodies, may cross-react with other proteins. An isotype control is essential to distinguish this from specific binding.[2][3]
-
Hydrophobic and Ionic Interactions: The inherent "stickiness" of some proteins can cause them to associate weakly with the bait protein, antibody, or bead surface.[1]
-
Abundant Cellular Proteins: Highly abundant proteins, such as actin, are common contaminants in pull-down samples.[4] Given that this compound is an actin-binding protein, distinguishing specific from non-specific actin interaction is critical.[5][6]
-
Nucleic Acid Bridging: Cellular DNA or RNA can act as a scaffold, mediating indirect interactions between the bait and other proteins, leading to false positives.[7]
Q2: How can I reduce non-specific binding to the affinity beads?
A highly recommended first step is to pre-clear your cell lysate.[8][9] This involves incubating the lysate with beads that do not have the antibody attached. These beads will capture proteins that non-specifically bind to the resin, which are then discarded. This step reduces the pool of potential contaminants before the specific pull-down is performed.[3][10][11] Using magnetic beads can also reduce background compared to agarose beads, as their non-porous surface minimizes the trapping of unwanted proteins.[12]
Q3: My negative control, such as an IgG isotype control, shows significant protein bands. What does this mean and what should I do?
An isotype control is a non-immune antibody of the same isotype as your primary antibody and is crucial for determining the level of non-specific binding caused by the antibody itself.[2][3] If you observe significant bands in your isotype control lane, it indicates that proteins are binding non-specifically to the immunoglobulin. To address this, you can:
-
Increase Wash Stringency: Use wash buffers with higher salt or detergent concentrations to disrupt weak, non-specific antibody-protein interactions.[11][13]
-
Perform Pre-clearing: As mentioned, pre-clearing the lysate with beads and a non-specific antibody of the same isotype can remove proteins that have an affinity for immunoglobulins in general.[14]
-
Reduce Antibody Concentration: Using too much primary antibody can increase the chances of non-specific binding.[15] Titrate your antibody to find the optimal concentration that pulls down your target without excessive background.
Q4: I see a very strong actin band in my eluate. How can I be sure this is a specific interaction and not just contamination?
Since this compound is a well-known actin-binding protein, its presence is expected.[5] However, actin is also one of the most abundant proteins in the cell and a common contaminant.[4] To differentiate between specific interaction and non-specific carryover:
-
Optimize Lysis and Wash Buffers: Use buffers that maintain physiological interactions. The stringency can be adjusted by modifying salt (e.g., 150-500 mM NaCl) and non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40) concentrations to reduce weaker, non-specific binding.[4][11]
-
Nuclease Treatment: To eliminate the possibility that actin is being non-specifically pulled down as part of a larger complex bridged by nucleic acids, treat your lysate with a nuclease like DNase or RNase.[7]
Q5: What is the best lysis buffer to minimize non-specific interactions while preserving the this compound interaction?
The choice of lysis buffer is a balance between solubilizing your protein of interest and preserving its native interactions.
-
Non-denaturing Lysis Buffers: For most protein-protein interactions, non-denaturing buffers containing non-ionic detergents (e.g., NP-40, Triton X-100) are preferred over harsh, ionic detergents like SDS found in RIPA buffer.[2] RIPA buffer can denature proteins and disrupt some interactions.[2]
-
Protease and Phosphatase Inhibitors: Always supplement your lysis buffer with protease and phosphatase inhibitors immediately before use to prevent protein degradation or changes in phosphorylation state.[15][16][17]
Q6: How should I optimize my wash steps to effectively reduce background?
Thorough washing is critical for removing non-specifically bound proteins.[17]
-
Increase Wash Number and Duration: Perform at least 3-5 washes with your wash buffer.[16] Increasing the duration of washes can also be beneficial.[18]
-
Increase Stringency: If background persists, you can gradually increase the stringency of your wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or detergent concentration.[11][13][18] Be cautious, as overly harsh conditions can also disrupt the specific interaction between this compound and its binding partners.[19]
-
Transfer Beads: During the final wash step, transferring the beads to a new, clean tube can help reduce background from proteins stuck to the tube walls.[11]
Data Summary Tables
Table 1: Recommended Buffer Compositions for Pull-Down Assays
| Buffer Type | Component | Low Stringency | Medium Stringency | High Stringency | Purpose |
| Lysis Buffer | Tris-HCl (pH 7.4) | 50 mM | 50 mM | 50 mM | Buffering agent |
| NaCl | 150 mM | 250 mM | 500 mM | Modulates ionic interactions | |
| EDTA | 1 mM | 1 mM | 1 mM | Chelating agent | |
| Non-ionic Detergent | 0.1% NP-40 | 0.5% NP-40 or Triton X-100 | 1% Triton X-100 | Solubilizes proteins | |
| Protease/Phosphatase Inhibitors | Required | Required | Required | Prevents protein degradation | |
| Wash Buffer | Tris-HCl (pH 7.4) | 50 mM | 50 mM | 50 mM | Maintain pH |
| NaCl | 150 mM | 300 mM | 500 mM | Disrupts non-specific binding | |
| Detergent | 0.1% NP-40 | 0.25% NP-40 | 0.5% NP-40 | Reduces background | |
| Elution Buffer | Glycine-HCl (pH 2.5) | 0.1 M | 0.1 M | 0.1 M | Gentle, non-denaturing elution |
| SDS Sample Buffer | 1X | 1X | 1X | Denaturing elution for WB |
Note: Optimal concentrations should be determined empirically for each specific protein interaction.
Table 2: Troubleshooting Guide for Non-Specific Binding
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background in all lanes, including no-antibody control | Proteins are binding non-specifically to the beads. | Pre-clear the lysate with beads alone. Block beads with BSA or non-fat dry milk. Use low-binding tubes.[11][14] |
| Bands present in IgG/isotype control lane | Non-specific binding to the antibody. | Increase the number and stringency of wash steps. Reduce the amount of primary antibody used.[11][15] |
| Many faint bands in the experimental lane | Insufficient washing; weak, non-specific interactions. | Increase the number of washes from 3 to 5. Increase salt and/or detergent concentration in the wash buffer.[11][13] |
| False positives suspected | Indirect interactions mediated by nucleic acids. | Add DNase and/or RNase to the cell lysate during incubation.[7] |
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate to Reduce Non-Specific Binding
This protocol is highly recommended to remove proteins that bind non-specifically to the affinity resin.[4][8]
-
Prepare Beads: For each sample, transfer 20-30 µL of protein A/G bead slurry into a clean microcentrifuge tube.
-
Wash Beads: Wash the beads by adding 500 µL of cold Lysis Buffer, vortexing briefly, and pelleting the beads (via centrifugation or a magnetic rack). Discard the supernatant. Repeat this wash step twice.[8][16]
-
Incubate with Lysate: Add your quantified cell lysate (e.g., 500 µg - 1 mg of total protein) to the washed beads.
-
Rotate: Incubate the lysate-bead mixture on a rotator for 30-60 minutes at 4°C.[11][16]
-
Collect Pre-cleared Lysate: Pellet the beads and carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube. Discard the beads.
-
Proceed to Immunoprecipitation: The pre-cleared lysate is now ready for the addition of your specific anti-alpha-actinin antibody.
Protocol 2: Nuclease Treatment to Eliminate Nucleic Acid-Mediated Interactions
This method helps to ensure that observed protein interactions are not indirectly bridged by contaminating DNA or RNA.[7]
-
Prepare Lysate: Lyse cells using a suitable non-denaturing lysis buffer containing protease inhibitors.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 10-15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.[8][16]
-
Add Nuclease: To the clarified lysate, add a cocktail of DNase I and RNase A (e.g., to a final concentration of 10 µg/mL each).
-
Incubate: Incubate the lysate on ice or at room temperature for 15-30 minutes to allow for the digestion of nucleic acids.
-
Proceed with Pull-Down: After incubation, proceed immediately with your standard pull-down protocol (ideally including the pre-clearing step described above).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. The Structure and Regulation of Human Muscle α-Actinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 12. Immunoprecipitation Tips and Tricks | Thermo Fisher Scientific - IE [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sinobiological.com [sinobiological.com]
- 15. kmdbioscience.com [kmdbioscience.com]
- 16. usbio.net [usbio.net]
- 17. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
Technical Support Center: Achieving Nanoscale Resolution of α-Actinin with STORM/PALM
Welcome to the technical support center for improving the resolution of α-actinin in STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy) imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during their super-resolution microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the main difference between STORM and PALM for imaging α-actinin?
A1: The primary distinction lies in the fluorescent labels used. STORM typically employs organic dyes, such as Alexa Fluor 647 or Cy5, attached to antibodies for immunolabeling of endogenous α-actinin.[1][2][3] PALM, on the other hand, generally uses photoactivatable or photoconvertible fluorescent proteins (e.g., mEos, Dronpa) fused to α-actinin, which are then expressed in cells.[1][2][3]
Q2: What kind of resolution can I expect for α-actinin with STORM/PALM?
A2: STORM and PALM can increase the optical resolution by a factor of 10 compared to conventional fluorescence microscopy, achieving a lateral resolution of approximately 20 nm and an axial resolution of about 50 nm.[1] With advanced setups, such as dual-objective STORM, a lateral resolution of less than 10 nm and an axial resolution under 20 nm has been achieved for cytoskeletal components.
Q3: Is it possible to perform two-color STORM/PALM with α-actinin and another protein?
A3: Yes, dual-color imaging is feasible. For PALM, you can use two different fluorescent proteins, such as tdEos and Dronpa, fused to your proteins of interest (e.g., vinculin and α-actinin).[4] For STORM, you can use different fluorophores with distinct spectral properties, often in combination with various activation lasers.[5][6]
Troubleshooting Guides
Problem 1: Low Resolution or Blurry α-Actinin Structures
This is a common issue that can arise from several factors throughout the experimental workflow. Below is a step-by-step guide to troubleshoot and improve image resolution.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Antibody/Fluorophore Labeling | - Antibody Specificity: Ensure your primary antibody is highly specific for α-actinin. Test for off-target binding using controls. The clone EA-53 is known to be specific for α-skeletal and α-cardiac muscle actinins. - Labeling Density: For STORM, a higher labeling density is often needed than for conventional microscopy. A good starting point is to use twice the amount of antibody.[7] However, be aware that excessively high labeling can lead to artifacts. - Fluorophore Choice: For STORM, use bright and photostable dyes like Alexa Fluor 647 or Cy5.[5] For PALM, mEos3.2 and mMaple3 are considered among the best green-to-red photoconvertible fluorescent proteins.[8][9] - Small Labels: To minimize linkage error and improve resolution, consider using smaller affinity probes like nanobodies instead of full-size antibodies.[6][10] |
| Inadequate Sample Fixation | - Fixative Choice: While glutaraldehyde is often considered the gold standard for preserving actin structures, proper paraformaldehyde (PFA) fixation can yield excellent results and is often more compatible with immunostaining.[11][12][13][14][15] A recommended starting point is 4% PFA in a cytoskeleton-preserving buffer.[11] - Fixation Conditions: The temperature and duration of fixation are critical. For PFA, fixing for 10 minutes at 37°C has been shown to preserve fine actin details.[11] - Pre-extraction: For imaging cytoskeletal proteins, a brief pre-extraction with a mild detergent (e.g., 0.5% Triton X-100 in a cytoskeleton buffer for 30-60 seconds) before fixation can reduce background fluorescence.[5] |
| Poor Fluorophore Photoswitching | - Imaging Buffer Composition: The imaging buffer is crucial for inducing the "blinking" of fluorophores in STORM. It should contain a reducing agent (e.g., MEA or β-mercaptoethanol) to promote the dark state and an oxygen scavenger system (e.g., GLOX) to prevent photobleaching.[5][16][17][18] - Fresh Buffer: Always use freshly prepared imaging buffer for optimal performance.[16] |
| System-Related Issues | - Laser Power: High laser power is necessary to switch most fluorophores to the dark state.[5] This needs to be optimized for your specific setup and fluorophore. - Drift Correction: Sample drift during the long acquisition times can severely degrade resolution. Ensure your microscope's drift correction system is active and functioning correctly.[5] |
Problem 2: High Background Signal Obscuring α-Actinin
High background can significantly reduce the signal-to-noise ratio, making precise localization of single molecules difficult.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps & Recommendations |
| Autofluorescence | - Cellular Autofluorescence: Use a buffer that minimizes autofluorescence. If imaging in tissue, be aware that tissue scattering and autofluorescence can be significant challenges.[6] - Substrate Autofluorescence: Use high-quality coverslips with low autofluorescence. |
| Non-specific Antibody Binding | - Blocking: Ensure adequate blocking of your sample (e.g., with BSA or serum) before antibody incubation to prevent non-specific binding. - Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies. |
| Out-of-Focus Fluorophores | - Illumination Method: Use Total Internal Reflection Fluorescence (TIRF) microscopy for imaging α-actinin at or near the cell-coverslip interface (e.g., in focal adhesions).[5] This will excite only a thin section of the sample, reducing background from out-of-focus fluorophores. |
Experimental Protocols
Optimized PFA Fixation and Immunostaining for α-Actinin STORM
This protocol is adapted from methods optimized for preserving the actin cytoskeleton.[11][12][14][15]
-
Pre-warm Buffers: Pre-warm PFA solution and all washing buffers to 37°C.
-
Cell Culture: Grow cells on high-quality, clean coverslips suitable for super-resolution microscopy.
-
(Optional) Pre-extraction: Briefly wash cells with a cytoskeleton buffer (e.g., BRB80: 80 mM PIPES, 1mM MgCl2, 1mM EGTA, pH 6.8).[5] Then, permeabilize for 30-60 seconds with 0.5% Triton X-100 in cytoskeleton buffer.[5]
-
Fixation: Fix cells with 4% PFA in a cytoskeleton-preserving buffer for 10 minutes at 37°C.[11]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (if not pre-extracted): Permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block with an appropriate blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody specific to α-actinin, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a STORM-compatible fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647) for 1 hour at room temperature, protected from light.
-
Post-fixation: It is recommended to post-fix with 4% PFA for 10 minutes to stabilize the antibodies.[5]
-
Final Washes: Wash extensively with PBS. Store in PBS until imaging.
STORM Imaging Buffer Preparation
A commonly used STORM buffer recipe includes:[16][19]
-
Buffer B: 10 mM Tris (pH 8.0), 50 mM NaCl, 10% Glucose.
-
Glox Solution: Dissolve 14 mg of Glucose Oxidase in 200 µl of Buffer A (10 mM Tris pH 8.0, 50 mM NaCl). Add 50 µl of catalase solution and centrifuge. Use the supernatant.[16]
-
Final STORM Buffer: To 690 µl of Buffer B, add 7 µl of Glox solution and 7 µl of a reducing agent like 2-Mercaptoethanol.[19] This buffer should be prepared fresh just before imaging.
Data Presentation
Comparison of Fluorophores for PALM
The choice of fluorescent protein is critical for the success of PALM imaging. Here is a comparison of commonly used options.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Photoconversion Laser | Key Characteristics |
| mEos3.2 | 507 (Green), 572 (Red) | 516 (Green), 580 (Red) | UV-Violet (405 nm) | Monomeric, bright, fast-maturing, high photon count. Considered one of the best green-red photoconvertible FPs.[8] |
| mMaple3 | 489 (Green), 566 (Red) | 505 (Green), 583 (Red) | UV-Violet (405 nm) | Very high ratio of detectable to total fluorescent proteins.[8] |
| Dronpa | 503 | 518 | UV-Violet (405 nm) | Reversibly switchable from dark to green.[8][20] |
| PA-TagRFP | 562 | 595 | UV-Violet (405 nm) | Very bright, photostable, and monomeric. Excellent for both conventional and PALM imaging.[8][20] |
| PA-mCherry1 | 570 | 596 | UV-Violet (405 nm) | Good for two-color PALM, but has a low photon count, making it less suitable for tracking.[8][20] |
Visualizations
References
- 1. FAB Lab - STORM / PALM [cup.uni-muenchen.de]
- 2. Photoactivated localization microscopy - Wikipedia [en.wikipedia.org]
- 3. PALM vs STORM vs ? - @abberior.rocks [abberior.rocks]
- 4. Photoactivated Localization Microscopy (PALM) of Adhesion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in the STORM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. oni.bio [oni.bio]
- 9. microscopyu.com [microscopyu.com]
- 10. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 11. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 14. [PDF] PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Probing Cytoskeletal Structures by Coupling Optical Superresolution and AFM Techniques for a Correlative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oni.bio [oni.bio]
- 18. axiomoptics.com [axiomoptics.com]
- 19. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oni.bio [oni.bio]
Technical Support Center: Expression of Full-Length Alpha-Actinin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of full-length alpha-actinin.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions in a direct question-and-answer format.
Q1: My full-length this compound is expressed, but it's completely insoluble and found in inclusion bodies. What should I do?
A: Insoluble protein expression is a common hurdle for large, complex proteins like this compound when expressed in bacterial systems like E. coli.[1] The high rate of protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.
Potential Solutions:
-
Lower Expression Temperature: Reduce the induction temperature to 15-25°C.[2] This slows down transcription and translation rates, allowing more time for proper protein folding.[2]
-
Reduce Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG). A lower concentration can decrease the rate of protein synthesis, potentially improving solubility.
-
Change Expression Host: Use an E. coli strain engineered to enhance protein folding or disulfide bond formation, such as Rosetta(DE3)pLysS or strains containing chaperone plasmids.[2][3]
-
Optimize Lysis Buffer: Lysis procedures using detergents like Sarkosyl have been shown to be effective in solubilizing actin proteins that become insoluble after bacterial expression.[1]
-
Use a Solubility-Enhancing Tag: Consider fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), to your this compound construct.
Q2: I'm observing significant degradation of my this compound during purification. How can I prevent this?
A: Protein degradation is typically caused by proteases released during cell lysis.[4] this compound can be susceptible to proteolytic cleavage, leading to lower yields of the full-length protein.[5][6]
Potential Solutions:
-
Add Protease Inhibitors: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[4][6] Supplementing with 1 mM PMSF is also recommended, but it must be added fresh as it has a short half-life in aqueous solutions.[6]
-
Maintain Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[6]
-
Minimize Lysis Time: Reduce the duration of sonication or other lysis methods to prevent excessive heating and release of cellular proteases.[6]
-
Expedite Purification: A rapid purification scheme can separate your protein from proteases more quickly.[7]
Q3: The final yield of my purified full-length this compound is very low. How can I improve it?
A: Low yield can be a result of poor expression, insolubility, degradation, or inefficient purification steps.
Potential Solutions:
-
Codon Optimization: Optimize the DNA sequence of your this compound gene for the codon usage of your expression host.[8] This can significantly enhance translation efficiency.[8]
-
Optimize Culture Conditions: Ensure optimal growth conditions for your host cells before induction. Inducing at a mid-log phase (OD600 of ~0.6-0.8) is crucial.[3][9] Using auto-induction media can sometimes increase yields for high-density cultures.[3]
-
Improve Purification Efficiency: Ensure that your affinity chromatography resin (e.g., Ni-NTA for His-tags) is not saturated and that the binding and elution conditions are optimal. Check buffer pH and imidazole concentrations for His-tag purification.[3]
Quantitative Data Summary
The following tables summarize typical yields and key parameters for optimizing the expression of full-length this compound in E. coli.
Table 1: this compound Expression Yields Under Different Conditions
| Expression Host | Induction Temperature (°C) | Induction Time (hours) | Inducer (IPTG) | Average Yield (mg/L) | Reference |
| E. coli (Various strains) | N/A (Auto-induction) | N/A (Auto-induction) | N/A (Auto-induction) | 10-16 | [3] |
| E. coli Rosetta(DE3)pLysS | 37 | 4 | 0.5 mM | Not specified | [3] |
| E. coli BL21(DE3) | 20 (Room Temp) | 12-18 (Overnight) | 0.1 - 1.0 mM | Not specified | [9] |
| E. coli BL21(DE3) | 37 | 3-4 | 0.5 mM | Not specified | [9] |
Table 2: Buffer Compositions for His-Tagged this compound-2 Purification
| Buffer Type | Component | Concentration | pH | Reference |
| Lysis Buffer | Tris-HCl | 20 mM | 7.6 | [3] |
| NaCl | 150 mM | [3] | ||
| Imidazole | 10 mM | [3] | ||
| Wash Buffer | Tris-HCl | 20 mM | 8.0 | [3] |
| NaCl | 150 mM | [3] | ||
| Imidazole | 10 mM | [3] | ||
| Elution Buffer | Tris-HCl | 20 mM | 8.0 | [3] |
| NaCl | 150 mM | [3] | ||
| Imidazole | 300 mM | [3] | ||
| Dialysis Buffer | Tris-HCl | 50 mM | 7.5 | [3] |
| NaCl | 50 mM | [3] | ||
| EDTA | 1 mM | [3] | ||
| β-mercaptoethanol | 2 mM | [3] |
Visualized Workflows and Pathways
Diagrams created using Graphviz DOT language to illustrate key experimental and logical processes.
References
- 1. Expression of actin in Escherichia coli. Aggregation, solubilization, and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. The Structure and Regulation of Human Muscle α-Actinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid purification of this compound, filamin, and a 130,000-dalton protein from smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
methods for validating the specificity of a new alpha-actinin antibody
A Researcher's Guide to Validating a New Alpha-Actinin Antibody
In the dynamic field of cellular biology and disease research, the accuracy of experimental results hinges on the specificity of the reagents used. Alpha-actinins, a family of crucial actin-binding proteins involved in cytoskeleton organization and cell adhesion, are frequently targeted in these studies. This guide provides a comprehensive framework for validating the specificity of a new this compound antibody, comparing its performance to established alternatives, and ensuring the reliability of your findings.
Comparative Analysis of this compound Antibody Specificity
The validation of a new antibody requires a multi-faceted approach, employing a range of applications to assess its performance against well-characterized alternatives. Below is a comparative summary of a hypothetical new this compound antibody ("New α-Actinin Ab") versus three leading commercially available antibodies.
Table 1: Western Blot (WB) Validation
| Antibody | Dilution | Lysate Source | Predicted Band (kDa) | Observed Band (kDa) | Signal-to-Noise Ratio | Notes |
| New α-Actinin Ab | 1:1000 | HeLa, HEK293 | ~100 | ~100 | High | Clean band with minimal off-target signals. |
| Competitor A | 1:1000 | HeLa | ~100 | ~100, ~75 | Moderate | Faint cross-reactive band observed at 75 kDa. |
| Competitor B | 1:2000 | HEK293 | ~100 | ~100 | High | Strong signal, requires higher dilution. |
| Competitor C | 1:500 | HeLa, A431 | ~100 | ~100 | Moderate | Background signal present at lower dilutions. |
Table 2: Immunofluorescence (IF) Validation
| Antibody | Dilution | Cell Line | Subcellular Localization | Signal Specificity | Notes |
| New α-Actinin Ab | 1:500 | HeLa | Cytoskeleton, Focal Adhesions | High | Clear staining of actin stress fibers and focal adhesions. |
| Competitor A | 1:200 | HeLa | Cytoskeleton | Moderate | Some diffuse cytoplasmic background observed. |
| Competitor B | 1:800 | A431 | Cytoskeleton, Cell Junctions | High | Bright signal, suitable for co-localization studies. |
| Competitor C | 1:400 | HeLa | Cytoskeleton | Moderate | Non-specific nuclear staining in a small cell population. |
Table 3: Immunoprecipitation (IP) Validation
| Antibody | Amount per IP | Lysate Amount | Target Protein Yield | Co-IP of Known Interactors (e.g., Vinculin) | Notes |
| New α-Actinin Ab | 2 µg | 500 µg | High | Yes | Efficiently pulls down this compound and associated proteins. |
| Competitor A | 3 µg | 500 µg | Moderate | Weak | Less efficient in capturing the target protein complex. |
| Competitor B | 2 µg | 500 µg | High | Yes | Comparable performance to the new antibody. |
| Competitor C | 4 µg | 500 µg | Low | No | Not recommended for immunoprecipitation applications. |
Experimental Validation Workflows
Visualizing the experimental process is key to understanding the principles of antibody validation. The following diagrams illustrate the standard workflows for Western Blot, Immunofluorescence, and Immunoprecipitation.
Caption: Western Blot workflow for this compound detection.
Caption: Immunofluorescence workflow for this compound localization.
Caption: Immunoprecipitation workflow for this compound complexes.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key validation experiments.
Western Blotting Protocol
-
Lysate Preparation:
-
Culture HeLa or HEK293 cells to 80-90% confluency.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary this compound antibody (e.g., "New α-Actinin Ab" at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence Protocol
-
Cell Preparation:
-
Grow HeLa cells on glass coverslips to 50-70% confluency.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary this compound antibody (e.g., "New α-Actinin Ab" at 1:500) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips on microscope slides with an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Immunoprecipitation Protocol
-
Lysate Preparation:
-
Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clear the lysate with Protein A/G beads for 1 hour.
-
-
Immunoprecipitation:
-
Incubate 500 µg of pre-cleared lysate with 2 µg of the this compound antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads three to five times with IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting, probing for this compound and known interacting partners.
-
Comparative Functional Analysis of Alpha-Actinin-1 and Alpha-Actinin-4: A Guide for Researchers
For immediate release: This guide provides a comprehensive functional comparison of alpha-actinin-1 (ACTN1) and this compound-4 (ACTN4) for researchers, scientists, and drug development professionals. We delve into their distinct roles in cellular processes, particularly in the context of cancer, supported by experimental data and detailed protocols.
Introduction: Two Closely Related Proteins with Divergent Functions
Alpha-actinins are actin-binding proteins crucial for cytoskeletal organization and cellular motility. Among the non-muscle isoforms, this compound-1 and this compound-4 share significant sequence homology but exhibit distinct, and sometimes opposing, functions. While both are involved in crosslinking actin filaments, their differential expression, subcellular localization, and interaction with various signaling molecules lead to diverse functional outcomes, particularly in the context of cancer progression and metastasis. This guide aims to elucidate these differences through a comparative analysis of their functions, supported by quantitative data and established experimental methodologies.
At a Glance: Key Differences Between this compound-1 and this compound-4
| Feature | This compound-1 (ACTN1) | This compound-4 (ACTN4) |
| Primary Role in Cancer | Context-dependent; can be tumor-suppressive or oncogenic.[1][2] | Predominantly oncogenic, associated with increased invasion and metastasis.[3][4][5][6][7] |
| Subcellular Localization | Primarily localized to stress fibers and adherens junctions.[3] | More diffusely distributed in the cytoplasm and can translocate to the nucleus.[3] |
| Actin-Binding Affinity | Higher affinity for F-actin. | Lower affinity for F-actin. |
| Regulation | Primarily regulated by calcium binding and phosphorylation. | Regulated by calcium binding, phosphorylation, and unique mechanosensory mechanisms. |
| Key Signaling Interactions | Implicated in RhoA signaling.[2][8][9] | Interacts with and modulates NF-κB and β-catenin signaling pathways.[10][11][12][13][14][15][16][17] |
Quantitative Data Summary
Differential Expression in Cancer
Studies have shown distinct expression patterns of ACTN1 and ACTN4 in various cancers, which often correlate with patient prognosis.
| Cancer Type | This compound-1 (ACTN1) Expression & Prognosis | This compound-4 (ACTN4) Expression & Prognosis |
| Breast Cancer | Increased expression is associated with poor prognosis in basal-like breast cancer.[1][18] | Higher expression is generally associated with lower overall survival, particularly in triple-negative breast cancer.[4] No correlation with survival was observed in some studies.[4] |
| Colorectal Cancer | Expression is generally lower than ACTN4 in most colon cancer cell lines.[5][19] | Higher expression is correlated with enhanced cell motility and invasion.[5][6] |
| Lung Cancer | Altered expression patterns observed in metastatic lung cancer.[7] | Significantly elevated expression in metastatic brain tumors from lung cancer. Associated with poor prognosis in non-small cell lung cancer.[7] |
| Pancreatic Cancer | Expressed in pancreatic ductal adenocarcinoma (PDAC).[20][21] | High expression is correlated with decreased survival in PDAC patients.[20][21][22] A splice variant (Actn-4sv) is a potential prognostic marker in pancreatic neuroendocrine neoplasms.[23] |
| Astrocytoma | Higher expression in astrocytomas compared to normal brain tissue.[2][8][9] | Elevated expression in high-grade astrocytomas compared to low-grade and normal brain tissue.[2][8][9] |
Comparative Impact on Cell Migration and Invasion
Experimental evidence highlights the dominant role of ACTN4 in promoting cell motility and invasion compared to ACTN1.
| Cell Line / Model | Assay Type | Effect of ACTN1 | Effect of ACTN4 |
| Astrocytoma cells | RNAi-mediated knockdown | No significant effect on motility.[2][8][9] | Downregulation reduced cell motility and adhesion.[2][8][9] |
| Colon Cancer (DLD-1) | Matrigel invasion | Ectopic expression inhibited invasion in high-ACTN4 expressing cells.[5] | Overexpression enhanced cell motility and invasion.[5][6] |
| Lung Adenocarcinoma (CL1-5) | Migration and Invasion Assays | - | Knockdown strongly suppressed migration and invasion. |
| Pancreatic Cancer (MIA PaCa-2, Dan-G) | MTT cell viability assay | Knockdown decreased cell viability by 30-40%.[20][21] | Knockdown decreased cell viability by 30-40%.[20][21] |
Signaling Pathways
The distinct functional roles of ACTN1 and ACTN4 can be attributed to their engagement in different signaling pathways.
This compound-1 and RhoA Signaling
ACTN1 has been implicated in the regulation of RhoA signaling, a key pathway controlling cell shape, polarity, and migration through its effects on the actin cytoskeleton and actomyosin contractility.
Figure 1: this compound-1 in RhoA signaling and cell migration.
This compound-4 in NF-κB and β-catenin Signaling
ACTN4 has a more prominent role in signal transduction, directly influencing key cancer-related pathways. It can translocate to the nucleus and act as a transcriptional co-activator.
ACTN4 can potentiate the activity of NF-κB, a critical regulator of inflammation, immunity, and cell survival.[10][11][14][15]
Figure 2: this compound-4 as a co-activator in NF-κB signaling.
ACTN4 can promote the nuclear accumulation of β-catenin, a key component of the Wnt signaling pathway, by activating Akt and inhibiting GSK-3β.[12][13][16][17]
Figure 3: this compound-4 promotes β-catenin nuclear accumulation.
Experimental Protocols
siRNA-Mediated Knockdown of this compound
This protocol describes a general procedure for the transient knockdown of ACTN1 or ACTN4 using small interfering RNA (siRNA).
Figure 4: Workflow for siRNA-mediated knockdown of this compound.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
Complete growth medium and serum-free medium
-
siRNA targeting ACTN1, ACTN4, or a non-targeting control (typically 20 µM stock)
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Incubate overnight at 37°C in a CO2 incubator to achieve 60-80% confluency.
-
siRNA Complex Preparation: a. For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: a. Aspirate the medium from the cells and wash once with PBS. b. Add 0.8 mL of serum-free medium to each tube containing the siRNA-lipid complex. c. Add the entire volume of the complex-containing medium to the respective wells. d. Incubate for 4-6 hours at 37°C.
-
Post-Transfection: a. Add 1 mL of complete medium (containing 2x the normal serum concentration) to each well without removing the transfection mixture. b. Incubate for an additional 24-72 hours before proceeding with downstream analysis.
-
Analysis: Assess knockdown efficiency by Western blotting or quantitative real-time PCR (qPCR) for ACTN1 or ACTN4 protein and mRNA levels, respectively.
Immunofluorescence Staining
This protocol allows for the visualization of the subcellular localization of ACTN1 and ACTN4.
Figure 5: Workflow for immunofluorescence staining.
Materials:
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibodies: Rabbit anti-ACTN1 (e.g., 1:200 dilution), Mouse anti-ACTN4 (e.g., 1:200 dilution)
-
Fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) containing mounting medium
Procedure:
-
Fixation: Rinse cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Figure 6: Workflow for the wound healing (scratch) assay.
Materials:
-
Cells of interest
-
24-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once a confluent monolayer has formed, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Imaging: Add fresh medium (with or without treatment compounds) and immediately acquire images of the scratch at time 0.
-
Time-Lapse Imaging: Place the plate in an incubator with a live-cell imaging system or take images at regular intervals (e.g., every 6-12 hours) until the wound is closed.
-
Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure. The percentage of wound closure can be calculated as: % wound closure = [(Area at T=0 - Area at T=t) / Area at T=0] x 100.[13]
Transwell Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane.
Figure 7: Workflow for the Transwell migration assay.
Materials:
-
Cells of interest
-
24-well Transwell inserts (typically with 8 µm pores)
-
Serum-free medium and medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Preparation: Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding: Resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of the insert.[3]
-
Incubation: Incubate the plate at 37°C for 12-24 hours.
-
Removal of Non-migrated Cells: Carefully remove the insert from the well. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 20 minutes. Stain the cells by immersing the insert in crystal violet solution for 15 minutes.
-
Quantification: Gently wash the insert with water. Count the number of stained, migrated cells on the bottom of the membrane using a microscope.
Conclusion
This compound-1 and this compound-4, despite their high degree of homology, play distinct and sometimes opposing roles in fundamental cellular processes. Notably, ACTN4 is more strongly implicated in promoting cancer cell migration, invasion, and metastasis through its unique regulatory mechanisms and its ability to modulate key oncogenic signaling pathways such as NF-κB and β-catenin. In contrast, ACTN1 appears to have a more complex, context-dependent role in cancer progression. Understanding the differential functions of these two isoforms is critical for the development of targeted therapies aimed at inhibiting cancer cell motility and invasion. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers investigating the intricate roles of these fascinating cytoskeletal proteins.
References
- 1. Increased α-actinin-1 destabilizes E-cadherin-based adhesions and associates with poor prognosis in basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 4 and Tumorigenesis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. α-Actinin-4 Enhances Colorectal Cancer Cell Invasion by Suppressing Focal Adhesion Maturation | PLOS One [journals.plos.org]
- 6. α-Actinin-4 Enhances Colorectal Cancer Cell Invasion by Suppressing Focal Adhesion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACTN4 and the pathways associated with cell motility and adhesion contribute to the process of lung cancer metastasis to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 1 and this compound 4: contrasting roles in the survival, motility, and RhoA signaling of astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "α-Actinin 1 and α-actinin 4: Contrasting roles in the survival, motili" by Quincy Quick and Omar Skalli [digitalcommons.memphis.edu]
- 10. α-Actinin 4 Potentiates Nuclear Factor κ-Light-chain-enhancer of Activated B-cell (NF-κB) Activity in Podocytes Independent of Its Cytoplasmic Actin Binding Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Actinin 4 potentiates nuclear factor κ-light-chain-enhancer of activated B-cell (NF-κB) activity in podocytes independent of its cytoplasmic actin binding function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Actinin-4 Promotes the Progression of Prostate Cancer Through the Akt/GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of ACTN4 in Tumorigenesis, Metastasis, and EMT [mdpi.com]
- 14. Actin-binding protein this compound 4 (ACTN4) is a transcriptional co-activator of RelA/p65 sub-unit of NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RelA/NF-kappaB transcription factor associates with this compound-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Distinct forms of the actin cross-linking protein α-actinin support macropinosome internalization and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. molbiolcell.org [molbiolcell.org]
- 22. Actinin-4 expression in primary and metastasized pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Actinin-4 splice variant - a complementary diagnostic and prognostic marker of pancreatic neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha-Actinin and Filamin: Actin-Binding Affinities and Regulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Actin-Crosslinking Properties of Alpha-Actinin and Filamin, Supported by Experimental Data.
In the intricate and dynamic world of the cellular cytoskeleton, the precise regulation of actin filament organization is paramount for a multitude of cellular processes, from motility and adhesion to morphogenesis and signal transduction. Among the vast repertoire of actin-binding proteins, this compound and filamin stand out as crucial players in orchestrating the architecture of the actin network. Both are large, dimeric proteins that crosslink actin filaments, yet they impart distinct structural and mechanical properties to the cytoskeleton. This guide provides a detailed comparison of the actin-binding affinities of this compound and filamin, delves into the experimental methodologies used to quantify these interactions, and explores the signaling pathways that regulate their function.
Quantitative Comparison of Actin-Binding Affinities
The affinity of this compound and filamin for actin filaments can be quantified by various parameters, most notably the dissociation constant (Kd), which represents the concentration of the actin-binding protein at which half of the actin-binding sites are occupied. A lower Kd value signifies a higher binding affinity. The kinetics of binding can be further dissected by examining the association (k_on_) and dissociation (k_off_) rate constants.
| Protein | Isoform/Organism | Dissociation Constant (Kd) (µM) | Association Rate Constant (k_on_) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off_) (s⁻¹) | Experimental Method |
| This compound | Acanthamoeba | 4.7[1][2] | - | - | Co-sedimentation Assay |
| Chicken Smooth Muscle | 0.6[1][2] | 1.0 x 10⁶[3] | 0.4[3] | Stopped-Flow Fluorimetry | |
| Human Non-muscle (ACTN4) | WT: ~1.0 (in cells)[4] | - | - | FRAP | |
| Human Non-muscle (ACTN4 K255E mutant) | ~0.33 (in cells)[4] | - | - | FRAP | |
| Chick Smooth Muscle ABD | 0.83 (15°C), 2.4 (25°C)[5] | 1.8 x 10⁶ (15°C), 4 x 10⁶ (25°C)[5] | 1.5 (15°C), 9.6 (25°C)[5] | Stopped-Flow Fluorimetry | |
| Filamin | Filamin B (WT) | 7.0[6] | - | - | Co-sedimentation Assay |
| Filamin B (W148R mutant) | 2.0[6] | - | - | Co-sedimentation Assay | |
| Filamin B (M202V mutant) | 0.56[6] | - | - | Co-sedimentation Assay | |
| General | - | 1.3 x 10⁶[3] | 0.6[3] | Stopped-Flow Fluorimetry |
Note: The binding affinities can vary depending on the specific isoform, the organism from which the protein is derived, and the experimental conditions. For instance, non-muscle this compound isoforms generally exhibit a lower affinity for actin compared to their muscle counterparts[1].
Structural and Functional Distinctions
While both this compound and filamin crosslink actin filaments, they do so with distinct geometries, leading to different higher-order actin structures. This compound, a rod-shaped homodimer, typically arranges actin filaments into parallel or anti-parallel bundles[7]. In contrast, the V-shaped filamin dimer crosslinks actin filaments at approximately right angles, forming a more orthogonal and gel-like network[8]. These structural differences have profound implications for the mechanical properties of the actin cytoskeleton. This compound-bundled networks are often associated with contractile structures like stress fibers, while the filamin-crosslinked gel is crucial for the protrusive activity at the cell's leading edge.
Experimental Protocols for Measuring Actin-Binding Affinity
The quantitative data presented above are derived from a variety of biophysical techniques. Understanding the principles behind these methods is crucial for interpreting the results and designing new experiments.
Co-sedimentation Assay
This is a classic and widely used in vitro method to determine the binding of a protein to F-actin[9][10].
Principle: F-actin is a polymer that can be pelleted by ultracentrifugation. If a protein binds to F-actin, it will co-sediment with the actin filaments and appear in the pellet fraction. By varying the concentrations of the actin-binding protein and quantifying the amount in the pellet and supernatant, one can determine the binding affinity (Kd).
Detailed Methodology:
-
Preparation of F-actin: Monomeric G-actin is purified and polymerized into F-actin by the addition of salts (e.g., KCl and MgCl2) and ATP[9].
-
Binding Reaction: A constant concentration of F-actin is incubated with varying concentrations of the purified actin-binding protein (e.g., this compound or filamin) in a suitable buffer.
-
Ultracentrifugation: The reaction mixtures are centrifuged at high speed (e.g., 100,000 x g) to pellet the F-actin and any associated proteins[11].
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The protein bands are visualized (e.g., by Coomassie staining) and quantified using densitometry[11].
-
Data Analysis: The concentration of bound protein is plotted against the concentration of free protein. The data are then fitted to a binding isotherm (e.g., the Hill equation) to determine the Kd.
Caption: Workflow of a co-sedimentation assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions[12].
Principle: One of the binding partners (the ligand, e.g., G-actin or F-actin) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., this compound or filamin) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
General Methodology:
-
Immobilization: The ligand (e.g., biotinylated actin) is immobilized on a streptavidin-coated sensor chip.
-
Binding: A solution containing the analyte (this compound or filamin) at a specific concentration is injected over the sensor surface, allowing for association.
-
Dissociation: A buffer solution is then flowed over the surface to monitor the dissociation of the analyte from the ligand.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (Kd = k_off_ / k_on_).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event[13][14][15].
Principle: A solution of the ligand (e.g., this compound or filamin) is titrated into a solution of the macromolecule (e.g., G-actin) in a sample cell. The heat released or absorbed during the binding reaction is measured.
General Methodology:
-
Sample Preparation: Both the protein and ligand solutions are prepared in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand solution are made into the protein solution in the calorimeter cell.
-
Heat Measurement: The heat change after each injection is measured until the binding sites are saturated.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka, the inverse of Kd), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Regulation of Actin-Binding Affinity
The interaction of this compound and filamin with actin is not static but is dynamically regulated by various signaling pathways, allowing the cell to remodel its cytoskeleton in response to internal and external cues.
Regulation of this compound
The actin-binding activity of non-muscle this compound is primarily regulated by calcium (Ca²⁺) and phosphatidylinositol 4,5-bisphosphate (PIP₂) [7][16].
-
Calcium: In non-muscle isoforms, the C-terminal calmodulin-like domain contains EF-hand motifs that bind Ca²⁺. Calcium binding induces a conformational change that inhibits the interaction of the actin-binding domain with F-actin[16].
-
PIP₂: This membrane phospholipid can bind to the actin-binding domain of this compound, which is thought to relieve an autoinhibitory interaction within the molecule, thereby increasing its affinity for actin[16][17]. This mechanism is particularly important for localizing this compound to the plasma membrane and focal adhesions.
Caption: Regulation of this compound by Ca²⁺ and PIP₂.
Regulation of Filamin
Filamin's interaction with actin is regulated by factors including mechanical strain and phosphorylation .
-
Mechanical Strain: Filamin can act as a mechanosensor. When subjected to mechanical force, cryptic binding sites within the filamin molecule can be exposed, allowing it to interact with other signaling proteins and modulating its interaction with actin[18]. For instance, mechanical strain can increase the binding of β-integrin to filamin A, while causing the dissociation of FilGAP[18].
-
Phosphorylation: The phosphorylation of filamin by various kinases, such as protein kinase A (PKA) and Rho-associated kinase (ROCK), can modulate its actin-binding activity and its localization within the cell.
Caption: Regulation of filamin by mechanical strain and phosphorylation.
Signaling Pathways Influencing the Actin Cytoskeleton
Both this compound and filamin are downstream effectors of complex signaling networks that control actin dynamics. A key regulatory hub is the Rho family of small GTPases , including RhoA, Rac1, and Cdc42. These molecular switches, when activated by upstream signals from growth factors, extracellular matrix cues, or other stimuli, can influence the activity of a plethora of actin-binding proteins.
For example, RhoA activation can lead to the formation of contractile stress fibers, which are rich in this compound. Rac1 activation is associated with the formation of lamellipodia, where the orthogonal actin network crosslinked by filamin is predominant.
Caption: Simplified signaling pathways regulating actin structures.
Conclusion
This compound and filamin, while both essential actin-crosslinking proteins, exhibit distinct binding affinities, create different actin architectures, and are subject to diverse regulatory mechanisms. This compound typically forms tight bundles of actin filaments and is regulated by calcium and PIP₂, playing a key role in contractile and adhesive structures. Filamin, on the other hand, organizes actin into orthogonal networks, is regulated by mechanical forces and phosphorylation, and is crucial for cell protrusion and mechanosensing. A thorough understanding of their comparative binding properties and regulation is fundamental for researchers in cell biology, and for drug development professionals targeting the actin cytoskeleton for therapeutic intervention. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis of these and other actin-binding proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity of this compound for actin determines the structure and mechanical properties of actin filament gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound binding kinetics modulate cellular dynamics and force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of the interaction between the actin-binding domain of this compound and F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disease-associated substitutions in the filamin B actin binding domain confer enhanced actin binding affinity in the absence of major structural disturbance: Insights from the crystal structures of filamin B actin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. α-Actinin and Filamin Cooperatively Enhance the Stiffness of Actin Filament Networks | PLOS One [journals.plos.org]
- 9. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actin co-sedimentation assay; for the analysis of protein binding to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-sedimentation Assay for the Detection of Direct Binding to F-actin [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. tainstruments.com [tainstruments.com]
- 16. This compound - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 17. Novel structures for α-actinin: F-actin interactions and their implications for actin-membrane attachment and tension sensing in the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanical strain in actin networks regulates FilGAP and integrin binding to Filamin A - PMC [pmc.ncbi.nlm.nih.gov]
Validating Alpha-Actinin Knockdown and Knockout Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the efficiency of alpha-actinin knockdown or knockout. Understanding the level of protein or gene expression reduction is critical for interpreting experimental results and ensuring the reliability of your findings. We present detailed protocols, quantitative data comparisons, and visual workflows to assist you in selecting and performing the most appropriate validation technique for your research.
Introduction to this compound
Alpha-actinins are actin-binding proteins crucial for anchoring actin filaments to various intracellular structures. They are integral components of the cytoskeleton and are involved in cell adhesion, migration, and signal transduction. In mammals, four main isoforms have been identified:
-
ACTN1 and ACTN4: Non-muscle isoforms found in a wide range of cell types, primarily located in stress fibers and focal adhesions.
-
ACTN2 and ACTN3: Muscle-specific isoforms localized to the Z-discs of striated muscles.
Given the high degree of homology between isoforms, specific validation of the targeted this compound is essential to avoid off-target effects and misinterpretation of results.
Comparison of Knockdown and Knockout Validation Methods
The choice of validation method depends on the experimental approach used to reduce this compound expression (e.g., siRNA, shRNA, CRISPR-Cas9) and the specific research question. The three most common and reliable methods are Western blotting, immunofluorescence, and quantitative real-time PCR (qPCR).
| Method | Principle | What it Measures | Pros | Cons |
| Western Blotting | Protein separation by size and detection with specific antibodies. | Protein levels. | Quantitative, confirms protein size, widely used. | Requires specific antibodies, can be time-consuming. |
| Immunofluorescence | Visualization of protein localization within the cell using fluorescently labeled antibodies. | Protein localization and relative abundance. | Provides spatial information, can be semi-quantitative. | Less quantitative than Western blotting, potential for antibody non-specificity. |
| Quantitative PCR (qPCR) | Amplification and quantification of specific mRNA transcripts. | mRNA levels. | Highly sensitive and quantitative for transcript levels. | Does not directly measure protein levels, which are the functional molecules. |
Quantitative Data Comparison: this compound Knockdown Efficiency
The following tables summarize quantitative data from studies that have performed this compound knockdown using siRNA and shRNA. The efficiency is typically reported as a percentage reduction in protein or mRNA levels compared to a control.
Table 1: siRNA-mediated Knockdown of this compound
| Target Isoform | Cell Line | siRNA Sequence/Product | Transfection Reagent | Validation Method | Knockdown Efficiency (%) | Reference |
| ACTN4 | A549 | Custom siRNA | Not Specified | RT-PCR, Western Blot | ~70-80% (mRNA and protein) | [1] |
| ACTN1 | HEK293T | OriGene siRNA Duplexes | Not Specified | Quantitative RT-PCR | >70% (mRNA) | [2] |
| ACTN4 | HeLa | Custom siRNA | Not Specified | Western Blot | Significant reduction | [3] |
| ACTN1 | CT26 | Custom siRNA | Not Specified | Not Specified | Significant reduction | [4] |
Table 2: shRNA-mediated Knockdown of this compound
| Target Isoform | Cell Line | shRNA Sequence/Product | Validation Method | Knockdown Efficiency (%) | Reference |
| ACTN4 | A549 | sh#1, sh#2 | Western Blot | Significant reduction | [5] |
| ACTN1 | iHEKs | Lentiviral shRNA | Western Blot | Significant reduction | [6] |
Experimental Protocols
Below are detailed protocols for the key validation methods.
Western Blotting Protocol for this compound
This protocol outlines the steps for detecting this compound protein levels in cell lysates.
1. Sample Preparation:
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
2. SDS-PAGE:
- Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
- Run the gel at 150V for 1-1.5 hours or until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
- Confirm transfer efficiency by Ponceau S staining.
4. Blocking:
- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
5. Antibody Incubation:
- Incubate the membrane with a primary antibody specific to the this compound isoform of interest overnight at 4°C. Recommended dilutions for common antibodies:
- Anti-alpha-Actinin-1: 1:1000
- Anti-alpha-Actinin-4: 1:1000
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 to 1:10,000 dilution for 1 hour at room temperature.[7]
- Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system.
- Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH, β-actin).
Immunofluorescence Protocol for this compound
This protocol allows for the visualization of this compound localization and relative abundance.
1. Cell Seeding and Fixation:
- Seed cells on glass coverslips in a 24-well plate.
- Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
- Wash three times with PBS.
2. Permeabilization and Blocking:
- Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[8]
- Wash three times with PBS.
- Block with 1% BSA or 5% normal goat serum in PBS for 30-60 minutes.[9]
3. Antibody Incubation:
- Incubate with a primary antibody against the specific this compound isoform diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Recommended dilutions:
- Anti-alpha-Actinin-1: 1:100 to 1:400
- Anti-alpha-Actinin-4: 1:200
- Wash three times with PBS.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.[10]
- Wash three times with PBS.
4. Mounting and Imaging:
- Mount coverslips onto microscope slides using a mounting medium containing DAPI to counterstain nuclei.
- Image using a fluorescence or confocal microscope.
- Analyze fluorescence intensity using appropriate software.
Quantitative PCR (qPCR) Protocol for this compound
This protocol quantifies the mRNA levels of the targeted this compound isoform.
1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qPCR Reaction:
- Prepare a reaction mix containing cDNA, SYBR Green or TaqMan master mix, and isoform-specific forward and reverse primers.
- Example Primer Sequences for Human ACTN1:
- Forward: 5'-CAGGACCGTGTGGAGCAGATTG-3'[11]
- Reverse: 5'-CAGATTGTCCCACTGGTCACAG-3'[11]
- Perform qPCR using a real-time PCR system with the following cycling conditions (example):
- Initial denaturation: 95°C for 10 min
- 40 cycles of: 95°C for 15 sec, 60°C for 1 min
3. Data Analysis:
- Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
- Calculate the relative fold change in gene expression using the ΔΔCt method.[12][13]
Visualizing Workflows and Pathways
Experimental Workflow for Validating this compound Knockdown
Caption: Workflow for validating this compound knockdown efficiency.
This compound in Integrin-Mediated Focal Adhesion Signaling
This compound plays a pivotal role in connecting the actin cytoskeleton to the extracellular matrix (ECM) through integrins at focal adhesions.
References
- 1. researchgate.net [researchgate.net]
- 2. origene.com [origene.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. SiRNA-mediated reduction of this compound-1 inhibits pressure-induced murine tumor cell wound implantation and enhances tumor-free survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. arigobio.com [arigobio.com]
- 9. ibidi.com [ibidi.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Cross-Species Comparative Guide to Alpha-Actinin: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the structure and function of alpha-actinin, a crucial actin-binding protein. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document serves as a valuable resource for understanding the conserved and divergent roles of this compound in cellular mechanics, signaling, and disease.
Structural and Functional Overview of this compound
This compound is a highly conserved cytoskeletal protein that plays a pivotal role in organizing and anchoring actin filaments.[1] It exists as an anti-parallel dimer, forming a rod-shaped molecule with an actin-binding domain at each end.[1] This dimeric structure allows this compound to cross-link actin filaments into bundles and networks, providing structural support to various cellular components.[1]
The domain architecture of this compound is remarkably conserved across species, consisting of:
-
An N-terminal Actin-Binding Domain (ABD): Composed of two calponin homology (CH) domains (CH1 and CH2), this domain is responsible for binding to F-actin.[1]
-
A Central Rod Domain: This region is formed by four spectrin-like repeats (R1-R4) and is responsible for the dimerization of this compound monomers. The length and flexibility of this rod can vary between species due to differences in the number of spectrin repeats.
-
A C-terminal Calmodulin-like (CaM) Domain: This domain contains EF-hand motifs and, in many non-muscle isoforms, is responsible for calcium-sensitive regulation of actin binding.[1]
This compound isoforms are broadly categorized into muscle and non-muscle types, which exhibit distinct expression patterns and regulatory mechanisms.[1] Muscle isoforms are generally calcium-insensitive and are integral components of the Z-discs in striated muscle, where they anchor actin filaments.[1] Non-muscle isoforms, on the other hand, are often regulated by calcium and are involved in a variety of cellular processes, including cell adhesion, migration, and signal transduction.[1] In mammals, four main isoforms have been identified: ACTN1 and ACTN4 (non-muscle) and ACTN2 and ACTN3 (muscle-specific).[1]
Quantitative Comparison of this compound Properties
The following tables summarize key quantitative data for this compound from various species, providing a basis for cross-species comparison of its biochemical and biophysical properties.
| Organism | Isoform/Type | F-Actin Binding Affinity (Kd) | Regulation | Reference(s) |
| Homo sapiens | ACTN1 | 0.36 µM (ABD) | Ca2+ sensitive | [1] |
| Homo sapiens | ACTN4 (Wild-Type) | 0.267 µM | Ca2+ sensitive | [2] |
| Homo sapiens | ACTN4 (K255E mutant) | 0.046 µM | Ca2+ insensitive | [2] |
| Gallus gallus (Chicken) | Smooth Muscle | 0.6 µM | - | [3] |
| Acanthamoeba castellanii | - | 4.7 µM | - | [3] |
| Dictyostelium discoideum | 34 kDa actin-bundling protein | 0.11 µM (for aa 1-123) and 2.7 µM (for aa 279-295) | Ca2+ regulated | [4] |
Table 1: Comparison of F-Actin Binding Affinities of this compound Across Species. This table highlights the variation in binding affinity of different this compound isoforms to F-actin. Note that the K255E mutation in human ACTN4, associated with focal segmental glomerulosclerosis, significantly increases its affinity for F-actin and abolishes its calcium sensitivity.
| Interacting Protein | This compound Isoform/Species | Binding Affinity (Kd) | Binding Site on this compound | Reference(s) |
| Vinculin | Avian Smooth Muscle | Moderate Affinity (Kd not specified) | N-terminal 27-kDa domain | [2] |
| Zyxin | Avian Smooth Muscle | Moderate Affinity (Kd not specified) | N-terminal 27-kDa domain | [5][6] |
Table 2: Binding Affinities of this compound with Other Cytoskeletal Proteins. This table summarizes the interactions of this compound with key focal adhesion proteins. While the interactions are well-established, specific dissociation constants (Kd) are not always available across different species.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structure and function of this compound.
In Vitro Actin Bundling Assay
This assay is used to visually assess the ability of this compound to cross-link F-actin into bundles.
Materials:
-
Purified this compound protein
-
Monomeric actin (G-actin)
-
Actin polymerization buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Microscopy slides and coverslips
-
Fluorescence microscope
Procedure:
-
Actin Polymerization: Prepare F-actin by incubating G-actin in actin polymerization buffer at room temperature for 1 hour.
-
Incubation with this compound: Add purified this compound to the F-actin solution at various molar ratios and incubate for 30 minutes at room temperature to allow for bundle formation.
-
Fluorescent Labeling: Add fluorescently labeled phalloidin to the mixture to visualize the actin filaments and bundles.
-
Microscopy: Mount a small volume of the sample on a microscope slide and observe using a fluorescence microscope.
-
Analysis: Capture images and analyze the extent of actin bundling at different this compound concentrations.
Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Proteins
Co-IP is a technique used to identify proteins that interact with this compound within a cellular context.
Materials:
-
Cell lysate containing the protein of interest
-
Antibody specific to this compound
-
Protein A/G-conjugated beads (e.g., agarose or magnetic beads)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells expressing the target proteins in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Add the this compound specific antibody to the pre-cleared lysate and incubate to allow the antibody to bind to this compound and its interacting partners.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting proteins or by mass spectrometry for identification of novel binding partners.
Solid-Phase Binding Assay to Quantify Protein-Protein Interactions
This assay is used to determine the binding affinity (Kd) between this compound and its interacting partners.
Materials:
-
Purified this compound protein
-
Purified interacting protein (e.g., F-actin, vinculin)
-
96-well microtiter plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antibody against the interacting protein
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a fixed concentration of purified this compound in coating buffer overnight at 4°C.
-
Blocking: Wash the wells and block any remaining non-specific binding sites with blocking buffer.
-
Binding: Add increasing concentrations of the purified interacting protein to the wells and incubate to allow binding to occur.
-
Washing: Wash the wells to remove unbound interacting protein.
-
Detection: Add a primary antibody specific to the interacting protein, followed by an HRP-conjugated secondary antibody.
-
Signal Development: Add TMB substrate and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance values against the concentration of the interacting protein and fit the data to a binding curve to determine the dissociation constant (Kd).
Visualizing this compound in Signaling Pathways
This compound is a key player in various signaling pathways, particularly in focal adhesions and mechanotransduction. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.
Figure 1: Focal adhesion signaling cascade.
This diagram illustrates the central role of this compound in the focal adhesion complex. Integrins, upon binding to the extracellular matrix, recruit a cascade of proteins including talin, vinculin, and Focal Adhesion Kinase (FAK). This compound interacts with vinculin and cross-links the actin cytoskeleton, providing a stable anchor for the adhesion complex. FAK, in conjunction with Src kinase, regulates the dynamics of these interactions, ultimately influencing cell migration and adhesion.
Figure 2: this compound's role in mechanotransduction.
This diagram depicts how this compound is involved in converting mechanical stimuli into biochemical signals. Mechanical forces are sensed by integrins and transmitted to the actin cytoskeleton, a process stabilized by this compound. This leads to the activation of downstream signaling pathways, such as the FAK and RhoA/ROCK pathways, which in turn modulate gene expression and elicit a cellular response.
Figure 3: Workflow for characterizing interactions.
This flowchart outlines a typical experimental workflow for investigating and characterizing the interaction between this compound and a putative binding partner. The process begins with an in vivo confirmation using co-immunoprecipitation, followed by in vitro validation and affinity determination with a solid-phase binding assay. Subsequent structural and functional studies provide a comprehensive understanding of the interaction.
References
- 1. rupress.org [rupress.org]
- 2. Interaction of this compound and vinculin with actin: opposite effects on filament network formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three distinct F-actin binding sites in the Dictyostelium discoideum 34,000 dalton actin bundling protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An interaction between zyxin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Assessing Alpha-Actinin Antibody Cross-Reactivity
Of course, here is a comparison guide assessing the cross-reactivity of alpha-actinin antibodies.
Alpha-actinins are a family of highly conserved actin-binding proteins crucial for cytoskeletal organization and muscle function.[1][2] In mammals, four main isoforms exist: two non-muscle, cytoskeletal isoforms (ACTN1 and ACTN4) and two muscle-specific isoforms (ACTN2 and ACTN3).[1][3] Given the high degree of homology among these isoforms, selecting an antibody with high specificity is critical to avoid experimental artifacts stemming from cross-reactivity. This guide provides an objective comparison of methodologies to assess this compound antibody cross-reactivity, supported by experimental protocols and data.
Antibody cross-reactivity occurs when an antibody raised against a specific antigen also binds to a different, structurally similar antigen.[4] This can lead to false-positive results and misinterpretation of data, a significant concern when studying the distinct biological roles of this compound isoforms.[4][5] For instance, ACTN2 is expressed in both skeletal and cardiac muscle, while ACTN3 is predominantly found in skeletal muscle.[6] Mutations in different ACTN genes are linked to distinct diseases, such as cardiomyopathy (ACTN2) and focal segmental glomerulosclerosis (ACTN4), making isoform-specific detection essential.[3][7]
Comparative Data on this compound Antibody Cross-Reactivity
The specificity of an antibody is paramount. While some antibodies are designed to be pan-specific, recognizing multiple isoforms, others are developed to target a single, specific this compound. The following table summarizes the reported cross-reactivity of several commercially available this compound antibodies based on manufacturer datasheets. Researchers should always confirm performance in their specific application.
| Antibody Product ID | Target Isoform(s) | Reported Cross-Reactivity | Host Species | Clonality |
| Proteintech 11313-2-AP [1] | ACTN1 | May cross-react with ACTN2 and ACTN4. | Rabbit | Polyclonal |
| Proteintech CL488-11313 [8] | ACTN1 | May cross-react with ACTN2 and ACTN4. | Rabbit | Polyclonal |
| Thermo Fisher PA5-17308 [9] | ACTN1 | Reactivity with other isoforms not specified. | Rabbit | Polyclonal |
| Abcam ab9465 [EA-53] [2] | Sarcomeric (ACTN2/ACTN3) | Specifically targets sarcomeric this compound. | Mouse | Monoclonal |
| Abcam ab313448 [RP23040128] | ACTN2 | Immunogen is from human ACTN2. | Rabbit | Multiclonal |
| Medwell ACTN1/2/3/4 Ab [10] | ACTN1, ACTN2, ACTN3, ACTN4 | Designed to detect all four major isoforms. | Rabbit | Polyclonal |
Workflow for Assessing Antibody Cross-Reactivity
A systematic approach is required to validate the specificity of an this compound antibody. This involves both computational analysis and empirical testing. The ideal workflow begins with a sequence alignment to predict potential cross-reactivity, followed by experimental validation using techniques like Western Blotting or ELISA with purified isoforms or isoform-specific knockout/knockdown cell lysates.
References
- 1. Alpha Actinin antibody (11313-2-AP) | Proteintech [ptglab.com]
- 2. Anti-sarcomeric this compound antibody [EA-53] (ab9465) | Abcam [abcam.com]
- 3. The actinin family of actin cross-linking proteins – a genetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACTN2 mutations cause “Multiple structured Core Disease” (MsCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound binding kinetics modulate cellular dynamics and force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha Actinin antibody (CL488-11313) | Proteintech [ptglab.com]
- 9. alpha Actinin 1 Polyclonal Antibody (PA5-17308) [thermofisher.com]
- 10. ACTN1/ACTN2/ACTN3/ACTN4 Antibody | Medwell [medwellonline.net]
Unraveling the Impact of Alpha-Actinin Mutations on Cell Motility: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cell motility is paramount. Alpha-actinins, as key components of the actin cytoskeleton, play a pivotal role in this process. This guide provides an objective comparison of the effects of different alpha-actinin mutations on cell motility, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Data Summary: Quantitative Effects of this compound Alterations on Cell Motility
The following tables summarize the quantitative data from various studies on the impact of this compound-1 (ACTN1) and this compound-4 (ACTN4) modifications on key cell motility parameters.
| Table 1: Effect of ACTN1 Alterations on Cell Motility | ||
| Cell Type | Modification | Effect on Cell Speed/Migration |
| Keratinocytes | shRNA knockdown | Dramatic decrease in migration speed.[1][2] |
| 3T3 Fibroblasts | Overexpression (40-60%) | Significant reduction in cell motility.[3] |
| 3T3 Fibroblasts | Reduced expression (25-60%) | Increased cell motility.[3] |
| Table 2: Effect of ACTN4 Alterations and Mutations on Cell Motility | ||
| Cell Type | Modification/Mutation | Effect on Cell Speed/Migration |
| Murine Lung Fibroblasts | Knockdown | Significantly impaired motility.[4] |
| MDA-MB-231 Breast Cancer Cells | Knockdown | Reduced motility.[5][6] |
| HT-1080 Fibrosarcoma Cells | Knockdown | Reduced motility.[6] |
| Melanoma Cells (WM1158) | K255E Mutant Overexpression | Significant decrease in cell migration speed compared to Wild-Type ACTN4.[7][8][9] |
| Melanoma Cells (WM1158) | T259I Mutant Overexpression | Decreased cell motility.[7] |
| Melanoma Cells (WM1158) | S262P Mutant Overexpression | Decreased cell motility.[7] |
| Podocytes | K255E, T259I, S262P Mutants | These mutations, associated with Focal Segmental Glomerulosclerosis (FSGS), lead to protein aggregation and reduced cell motility.[7] |
| Human Kidney Disease Model | K255E Mutant | Approximate halving of cell speed.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Wound Healing (Scratch) Assay
This assay is a standard method to study collective cell migration in vitro.[11][12][13]
Principle: A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is monitored.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows them to form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once confluent, use a sterile pipette tip (e.g., p200) to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Incubation: Replace the PBS with fresh culture medium. If applicable, add experimental compounds (e.g., inhibitors, activators) to the medium.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in wound area over time.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant.[14][15][16][17]
Principle: Cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Protocol:
-
Chamber Preparation: Rehydrate the Transwell insert membrane with serum-free medium.
-
Cell Seeding: Prepare a single-cell suspension in serum-free medium and seed the cells into the upper chamber.
-
Chemoattractant Addition: Fill the lower chamber with medium containing a chemoattractant (e.g., fetal bovine serum, specific growth factors).
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 4-48 hours, depending on the cell type).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 70% ethanol or 4% paraformaldehyde) and then stain them with a dye such as crystal violet.
-
Quantification: Count the number of stained cells on the lower side of the membrane using a microscope.
Immunofluorescence Staining of Focal Adhesions
This technique is used to visualize the localization and organization of proteins within focal adhesions.[18][19][20][21][22]
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. Primary antibodies specific to focal adhesion proteins (e.g., vinculin, paxillin) are used, followed by fluorescently labeled secondary antibodies for visualization by fluorescence microscopy.
Protocol:
-
Cell Culture: Grow cells on glass coverslips until they reach the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Rinse the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in antibody dilution buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorochrome-conjugated secondary antibody diluted in antibody dilution buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving this compound in cell motility and a typical experimental workflow for studying the effects of its mutations.
Discussion
The presented data and pathways highlight the critical and isoform-specific roles of this compound in regulating cell motility.
ACTN1 appears to be a crucial regulator of keratinocyte migration, where its depletion leads to a significant reduction in cell speed, altered actin organization, and disorganized focal adhesions.[1] In fibroblasts, the level of ACTN1 expression seems to be finely tuned, as both overexpression and reduction beyond a certain threshold can impair or enhance motility, respectively.[3] This suggests an optimal concentration of ACTN1 is required for efficient cell movement in these cells.
ACTN4 is consistently shown to be a positive regulator of cell motility in various cell types, including fibroblasts and cancer cells.[4][5][6] Its knockdown consistently impairs migration. The disease-associated mutation K255E in ACTN4, which increases its binding affinity to F-actin, significantly reduces cell motility.[7][9][10] This finding underscores the importance of the dynamic nature of this compound-actin interactions for cell movement. A less dynamic cytoskeleton, resulting from the tighter binding of the K255E mutant, likely impedes the rapid actin rearrangements necessary for migration.
The signaling diagram illustrates that this compound is a central player in the focal adhesion complex, interacting with key signaling molecules like FAK and Src.[23][24][25][26] These kinases are crucial for transducing signals from the extracellular matrix through integrins to the actin cytoskeleton, thereby regulating cell adhesion, spreading, and migration. Mutations in this compound can disrupt these interactions and the downstream signaling cascades, leading to the observed defects in cell motility. For instance, the proper localization and function of FAK can be influenced by its interaction with this compound, and alterations in this interaction could affect FAK's autophosphorylation and subsequent signaling.[23]
References
- 1. Alpha actinin-1 regulates cell-matrix adhesion organization in keratinocytes: consequences for skin cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. med.virginia.edu [med.virginia.edu]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Focal segmental glomerulosclerosis ACTN4 mutants binding to actin: regulation by phosphomimetic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound binding kinetics modulate cellular dynamics and force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Wound healing assay - Wikipedia [en.wikipedia.org]
- 13. Scratch Wound Healing Assay [bio-protocol.org]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. clyte.tech [clyte.tech]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. cpos.hku.hk [cpos.hku.hk]
- 19. arigobio.com [arigobio.com]
- 20. ptglab.com [ptglab.com]
- 21. ulab360.com [ulab360.com]
- 22. scbt.com [scbt.com]
- 23. Flotillins Regulate Focal Adhesions by Interacting with α-Actinin and by Influencing the Activation of Focal Adhesion Kinase [mdpi.com]
- 24. imrpress.com [imrpress.com]
- 25. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
Alpha-Actinin as a Loading Control: A Critical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein analysis, particularly Western blotting, the reliability of quantitative data hinges on the use of appropriate loading controls. These internal standards are essential for normalizing protein levels and ensuring that observed differences are due to biological changes rather than experimental variability. While housekeeping proteins like GAPDH, beta-actin, and tubulin have traditionally been the go-to choices, their expression levels can be influenced by various experimental conditions and disease states, prompting a search for more stable alternatives. This guide provides a comprehensive evaluation of alpha-actinin as a loading control, comparing its performance with other common alternatives and offering supporting experimental data and protocols.
The Principles of a Reliable Loading Control
An ideal loading control should be a protein whose expression is stable and unaffected by the experimental conditions being investigated. Key criteria for a suitable loading control include:
-
Constitutive and High-Level Expression: The protein should be abundantly and consistently expressed across different cell types and tissues relevant to the study.
-
Expression Stability: Its expression should not fluctuate in response to experimental treatments, disease states, or other variables.
-
Different Molecular Weight: The loading control should have a molecular weight that is distinct from the protein of interest to allow for clear separation and detection on the Western blot.
-
Linear Detection Range: The signal intensity of the loading control should fall within the linear range of detection to accurately reflect the amount of protein loaded.
This compound: An Overview
This compound is a cytoskeletal protein that plays a crucial role in anchoring actin filaments to various structures within the cell. It is a member of the spectrin superfamily and exists as an antiparallel homodimer. In humans, there are four main isoforms of this compound, each with a distinct tissue distribution:
-
ACTN1 and ACTN4 (Non-muscle isoforms): Ubiquitously expressed in non-muscle cells, they are found in stress fibers, filopodia, lamellipodia, and adhesion sites.[1][2]
-
ACTN2 and ACTN3 (Muscle-specific isoforms): Primarily localized to the Z-discs of striated (skeletal and cardiac) muscle and dense bodies in smooth muscle.[1][2]
The molecular weight of this compound is approximately 100 kDa, making it a potentially suitable loading control for proteins in this size range.
Validation of this compound as a Loading Control
The suitability of this compound as a loading control is highly dependent on the specific experimental context. While it can be a reliable standard in certain scenarios, its expression is not universally stable.
Tissue-Specific Expression: A Major Consideration
The most significant limitation of using a pan-alpha-actinin antibody as a loading control is the isoform-specific expression pattern. For instance, while ACTN2 is expressed in all muscle fibers, ACTN3 expression is restricted to a subset of type 2 skeletal muscle fibers.[3] Furthermore, non-muscle isoforms (ACTN1 and ACTN4) are the predominant forms in tissues other than muscle. Therefore, a general this compound antibody may yield variable results when comparing different tissue types.
Regulation and Potential for Altered Expression
The expression and function of this compound are subject to regulation by various cellular processes, which can impact its reliability as a loading control:
-
Post-Translational Modifications: this compound undergoes phosphorylation and proteolytic cleavage, which can alter its stability and function.[4]
-
Protein-Protein and Protein-Lipid Interactions: Its interaction with other proteins and lipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), can modulate its activity and localization.[1][5]
-
Drug Treatment: Studies have shown that the expression of this compound can be altered by certain drugs. For example, treatment of A549 lung cancer cells with the telomerase antagonist GRN163L led to a 2- to 3-fold increase in α-actinin expression.[2]
-
Cancer and Disease States: The expression of this compound isoforms, particularly ACTN4, has been linked to cancer progression and metastasis.[6][7] For instance, ACTN4 expression is positively correlated with cancer cell motility and invasiveness.[7] This makes it an unsuitable loading control for many cancer studies.
Comparison with Other Loading Controls
To provide a clear perspective, the following table summarizes the key characteristics and limitations of this compound compared to other commonly used loading controls.
| Loading Control | Molecular Weight (kDa) | Subcellular Localization | Advantages | Limitations |
| This compound | ~100 | Cytoskeleton, Z-discs (muscle) | High molecular weight, suitable for separating from many proteins of interest. | Isoform-specific expression varies across tissues.[8] Expression can be altered by drug treatments and in certain cancers.[2][6] Subject to post-translational modifications.[4] |
| Beta-Actin | ~42 | Cytoskeleton | Generally high and stable expression in many cell types. | Expression can vary between tissues, with very high levels in skeletal muscle.[9][10] Not suitable for nuclear extracts.[11] Expression can be affected by cell growth conditions and certain treatments.[11] |
| GAPDH | ~36 | Cytoplasm | High and constitutive expression in most tissues. | Expression can be upregulated in response to hypoxia.[10] Its role in glycolysis makes it unsuitable for studies involving metabolic changes. Expression can vary in different tissues and disease states.[9] |
| Alpha/Beta-Tubulin | ~50-55 | Cytoskeleton | Generally stable expression. | Expression can be affected by anti-cancer and anti-fungal drugs that target microtubules.[11] Not suitable for studies involving subjects with large age differences.[10] |
| Vinculin | ~116 | Focal adhesions, cell-cell junctions | High molecular weight, good for high MW proteins of interest. | Expression can be altered during cell adhesion and migration studies. |
| Lamin B1 | ~66 | Nuclear lamina | Excellent loading control for nuclear extracts. | Not suitable for cytoplasmic or whole-cell lysates without a nuclear fraction. |
Experimental Protocols
Accurate and reproducible Western blotting requires a meticulously followed protocol. Below is a detailed methodology for performing a Western blot, including steps for validating your chosen loading control.
Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, check the transfer efficiency by staining the membrane with Ponceau S solution. This reversible stain allows you to visualize the total protein in each lane and confirm equal loading before proceeding with antibody incubation.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against your protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing for Loading Control:
-
If you need to probe for a loading control on the same membrane, you can strip the membrane of the first set of antibodies using a stripping buffer.
-
After stripping, wash the membrane thoroughly, block again, and then incubate with the primary antibody for your chosen loading control (e.g., anti-alpha-actinin).
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities of your protein of interest and the loading control using densitometry software.
-
Normalize the intensity of the protein of interest band to the intensity of the corresponding loading control band in the same lane.
-
Visualization of Workflows and Decision Making
To aid in the selection and use of loading controls, the following diagrams illustrate key processes.
Caption: A typical workflow for Western blotting, from sample preparation to data analysis.
Caption: A decision-making flowchart for selecting a suitable loading control.
Conclusion and Recommendations
This compound can serve as a valid loading control in specific, well-defined experimental systems. Its high molecular weight is a distinct advantage. However, its isoform-specific expression and susceptibility to regulation by various cellular processes and external stimuli present significant limitations.
Before using this compound, or any protein, as a loading control, it is imperative to:
-
Consult the literature: Check for studies that have used your specific cell type, tissue, or experimental conditions to see if the expression of your chosen loading control has been reported to be stable.
-
Validate empirically: Perform preliminary experiments to confirm that the expression of this compound (or your chosen control) does not change under your specific experimental conditions. This can be done by running a gel with a serial dilution of your protein lysate to ensure a linear signal response and by testing its expression across all your experimental groups.
-
Consider alternatives: If the expression of single housekeeping proteins is found to be variable, consider using total protein staining (e.g., Ponceau S, Coomassie Brilliant Blue) as a normalization method. Total protein staining provides a measure of the total protein loaded in each lane and is often a more reliable method for normalization, especially when comparing samples from different tissues or disease states.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. rmdopen.bmj.com [rmdopen.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of candidate housekeeping genes for quantification of target gene messenger RNA expression by real-time PCR in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Alpha-Actinin Localization Across Diverse Tissues
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential localization of alpha-actinin isoforms, supported by experimental data and protocols.
This compound is a crucial cytoskeletal protein responsible for cross-linking actin filaments and anchoring them to various cellular structures. Its expression and localization are highly dependent on the specific isoform and tissue type, playing distinct roles in both muscle and non-muscle cells. This guide provides a comparative analysis of this compound localization, presenting key data in a structured format, outlining detailed experimental methodologies, and illustrating the underlying biological pathways and workflows.
Isoform Distribution and Subcellular Localization
Four primary isoforms of this compound have been identified in mammals, encoded by four distinct genes (ACTN1, ACTN2, ACTN3, and ACTN4). These isoforms are broadly categorized into muscle and non-muscle types, exhibiting different tissue distributions and subcellular localizations.[1][2][3][4][5]
Muscle Isoforms (Calcium-Insensitive):
-
This compound-2 (ACTN2): Predominantly found in cardiac and skeletal muscle.[1][2] It is a fundamental component of the Z-discs in sarcomeres, where it cross-links actin thin filaments from adjacent sarcomeres, thereby stabilizing the contractile apparatus.[1][6] Some expression of ACTN2 is also observed in the brain.[1][2]
-
This compound-3 (ACTN3): Primarily localized to fast-twitch (type II) skeletal muscle fibers.[1][2] Similar to ACTN2, it is a key component of the Z-disc.[7]
Non-Muscle Isoforms (Calcium-Sensitive):
-
This compound-1 (ACTN1): Widely expressed in various non-muscle tissues.[1][2] It is found along actin stress fibers and is a crucial component of adherens junctions and focal adhesions, where it links the actin cytoskeleton to the cell membrane.[2][6][8] In smooth muscle cells, ACTN1 is necessary for attaching actin myofilaments to dense bodies.[1]
-
This compound-4 (ACTN4): Also ubiquitously expressed in non-muscle cells and is associated with the actin cytoskeleton.[1][2][9] It plays significant roles in maintaining the structural organization of the cytoskeleton, particularly in tissues like the kidney.[2] Like ACTN1, it is found at focal adhesions and is involved in cell motility.[9]
Quantitative Data Summary
The following table summarizes the localization and primary functions of the different this compound isoforms across various tissues.
| Isoform | Tissue Type | Subcellular Localization | Primary Function(s) |
| ACTN1 | Non-muscle (ubiquitous), Smooth Muscle | Focal adhesions, Adherens junctions, Stress fibers, Dense bodies | Cell adhesion, cell migration, anchoring actin to cell-cell and cell-matrix junctions.[2][8] |
| ACTN2 | Cardiac Muscle, Skeletal Muscle, Brain | Z-discs of sarcomeres | Stabilization of the contractile apparatus, cross-linking actin filaments.[1][2][6] |
| ACTN3 | Skeletal Muscle (fast-twitch fibers) | Z-discs of sarcomeres | Structural component of the Z-disc, anchoring actin filaments.[1][2][7] |
| ACTN4 | Non-muscle (ubiquitous), Kidney | Cytoplasm, Focal adhesions, Stress fibers | Maintenance of cytoskeletal structure, cell motility, podocyte function.[2][9] |
Visualizing this compound Localization and Workflows
Diagram 1: Differential Localization of this compound Isoforms
Differential localization of this compound isoforms in muscle and non-muscle cells.
Experimental Protocol: Immunofluorescence Staining for this compound
This protocol provides a detailed methodology for the visualization of this compound in cultured cells or tissue sections using immunofluorescence.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% Bovine Serum Albumin or 10% normal goat serum in PBS)
-
Primary antibody against the specific this compound isoform
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Adhesion slides (for tissue sections)
-
Coverslips
Procedure for Cultured Cells:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[11] This step is crucial for allowing the antibodies to access intracellular antigens.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[11]
-
Primary Antibody Incubation: Dilute the primary anti-alpha-actinin antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.[10][11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with DAPI solution for 5-15 minutes to stain the nuclei.[10]
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Procedure for Paraffin-Embedded Tissue Sections:
For formalin-fixed, paraffin-embedded (FFPE) tissues, additional deparaffinization and antigen retrieval steps are required before the blocking step.[12][13]
Diagram 2: Experimental Workflow for Immunofluorescence Staining
A simplified workflow for immunofluorescence detection of this compound.
This guide provides a foundational understanding of the differential localization of this compound isoforms. The provided data and protocols serve as a starting point for researchers to design and execute experiments aimed at further elucidating the complex roles of this essential cytoskeletal protein in health and disease.
References
- 1. Actinin - Wikipedia [en.wikipedia.org]
- 2. rupress.org [rupress.org]
- 3. Sarcomeric and non-muscle α-actinin isoforms exhibit differential dynamics at skeletal muscle Z-lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. This compound structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The non-muscle functions of actinins: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. niehs.nih.gov [niehs.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Alpha-Actinin
For researchers, scientists, and drug development professionals, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper disposal protocols for all laboratory materials, including proteins like alpha-actinin, is a critical component of this responsibility. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.
This compound, a protein involved in the crosslinking of actin filaments, is generally not considered a hazardous substance.[1] However, proper disposal is still necessary to maintain laboratory hygiene and comply with local regulations. The disposal method will vary depending on the form of the this compound waste—whether it is in a liquid solution, a solid form, or contained within sharps.
Risk Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to conduct a risk assessment and don the appropriate Personal Protective Equipment (PPE). While this compound itself is not classified as hazardous, the buffers or other reagents it is mixed with may be.
Standard PPE for handling this compound includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Disposal Procedures for this compound Waste
The following table summarizes the recommended disposal procedures for different forms of this compound waste. It is imperative to follow your institution's specific guidelines and local regulations for waste disposal.
| Waste Form | Disposal Procedure |
| Liquid Waste | For non-hazardous liquid waste containing this compound, such as buffered solutions, it can typically be poured down the sanitary sewer with copious amounts of water.[2][3] If the solution contains hazardous components, it must be treated as chemical waste. |
| Solid Waste | Solid, non-hazardous this compound waste, such as contaminated gels or paper towels, should be placed in a designated non-hazardous laboratory waste container.[2][4] This is often a "Tiger" bag or a container labeled "NONHAZARDOUS LABORATORY WASTE".[2][4] Do not use biohazard bags for non-hazardous waste.[2] |
| Sharps Waste | Any sharps, such as pipette tips or needles, contaminated with this compound should be disposed of in a designated sharps container.[2][5] The container must be rigid and puncture-resistant.[2][5] |
It is considered good laboratory practice to decontaminate microbial products, even if they are non-hazardous.[2] This can be achieved through autoclaving or chemical disinfection with a 10% sodium hypochlorite solution or an equivalent disinfectant.[2][3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols Cited
References
- 1. hypermol.com [hypermol.com]
- 2. tamiu.edu [tamiu.edu]
- 3. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. Non-Hazardous Laboratory Waste - Department of Biology, University of York [york.ac.uk]
- 5. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
